AZD4694 Precursor
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C22H25N3O7 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3 |
InChI-Schlüssel |
YDLUIXGYKWYMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Precursor of the Amyloid Imaging Agent AZD4694
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694, also known as NAV4694, is a highly selective positron emission tomography (PET) radioligand designed for the in vivo imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. The synthesis of the radiolabeled tracer, [¹⁸F]AZD4694 (2-(2-[¹⁸F]fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol), necessitates a crucial precursor molecule. This technical guide provides a detailed overview of the chemical structure, synthesis, and key experimental data related to the immediate precursor of AZD4694.
Chemical Structure of the AZD4694 Precursor
The immediate precursor for the radiosynthesis of [¹¹C]AZD4694 is the desmethyl derivative, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol . For the more commonly used [¹⁸F]AZD4694, the synthesis involves a precursor with a leaving group suitable for nucleophilic fluorination. Based on available literature, a key precursor is an N-Boc-protected nitro compound, which is subsequently reduced and deprotected. The core structure of the precursor is the 2-(pyridin-3-yl)benzofuran-5-ol scaffold.
Synthesis of the this compound
The synthesis of the this compound is a multi-step process. While the exact, detailed industrial-scale synthesis is often proprietary, the scientific literature outlines a convergent four-step synthesis for the core structure. A common strategy involves the construction of the benzofuran ring system followed by the introduction and modification of the pyridine moiety.
A plausible synthetic route, based on related benzofuran syntheses, is as follows:
-
Formation of a substituted benzofuran: This can be achieved through various methods, such as the Perkin rearrangement or a palladium-catalyzed coupling of a substituted phenol with an appropriate acetylene derivative.
-
Introduction of the pyridine ring: A Suzuki or Stille coupling reaction is a common method to couple the benzofuran core with a functionalized pyridine ring.
-
Functional group manipulation: This involves the conversion of functional groups on the pyridine and benzofuran rings to the required amine and hydroxyl groups of the precursor. For the [¹⁸F] radiosynthesis, this would involve the introduction of a nitro group that can be later converted to an amine and subsequently protected.
A key publication by Cselényi et al. refers to the patent WO20100056796 for the synthesis of [¹⁸F]AZD4694, which involves the radiofluorination of an N-Boc–protected nitro precursor. This suggests the synthesis of a precursor like tert-butyl (2-fluoro-3-(5-hydroxybenzofuran-2-yl)pyridin-6-yl)carbamate.
Experimental Data
Quantitative data from various studies highlight the efficiency of the final radiolabeling step and the high affinity of the resulting tracer.
| Parameter | Value | Reference |
| [¹¹C]AZD4694 Radiochemical Yield | 60% (incorporation yield) | [1] |
| [¹⁸F]AZD4694 Radiochemical Yield | 6% (overall, corrected for decay) | |
| AZD4694 Affinity for β-amyloid fibrils (Kd) | 2.3 ± 0.3 nM | [2] |
Experimental Protocols
While a detailed, step-by-step protocol for the entire precursor synthesis is not publicly available in a single document, the following outlines the general procedures for key transformations, adapted from the synthesis of similar benzofuran-based PET ligands.
General Procedure for Suzuki Coupling:
A mixture of the appropriate bromobenzofuran derivative, a pyridineboronic acid ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated and purified by column chromatography.
General Procedure for Nitro Group Reduction:
The nitro-substituted benzofuran-pyridine compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The product is then worked up and purified.
General Procedure for Boc Protection:
The amino-functionalized precursor is dissolved in a suitable solvent (e.g., dichloromethane, THF) and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine, DMAP). The reaction is stirred at room temperature until completion. The Boc-protected precursor is then isolated and purified.
Visualization of Synthetic and Logical Pathways
To illustrate the synthetic strategy and the relationship between the precursor and the final radiolabeled compound, the following diagrams are provided.
Caption: Synthetic pathway for the this compound.
References
In-depth Technical Guide to the Precursor for AZD4694 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of the precursor for AZD4694, a key radioligand for Positron Emission Tomography (PET) imaging of amyloid-β plaques in the brain. The synthesis of the fluorine-18 labeled AZD4694 ([¹⁸F]AZD4694) for PET imaging necessitates a suitable precursor molecule that can undergo nucleophilic radiofluorination. The most commonly utilized precursor is a tosylated derivative of the core AZD4694 molecule.
Core Synthesis Pathway
The synthesis of the tosylated precursor for [¹⁸F]AZD4694 is a multi-step process that begins with the construction of the central benzofuran ring system, followed by the introduction of the aminopyridine moiety and subsequent functional group manipulations to install the tosylate leaving group.
A common synthetic route involves the following key transformations:
-
Construction of the Benzofuran Core: Synthesis of the benzofuran scaffold is a critical initial phase.
-
Coupling with the Pyridine Moiety: Introduction of the substituted pyridine ring.
-
Functional Group Interconversion: Modification of functional groups to prepare for the final tosylation step.
-
Tosylation: Introduction of the tosyl group to create the final precursor for radiofluorination.
Below is a detailed experimental protocol for a representative synthesis of the tosylated precursor.
Experimental Protocols
Synthesis of 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol)
The core structure of AZD4694, 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol), is synthesized first. This intermediate is then further functionalized.
Step 1: Synthesis of the Benzofuran Intermediate
The synthesis often starts from a substituted phenol and a suitable coupling partner to form the benzofuran ring. Various methods for benzofuran synthesis have been reported in the literature.
Step 2: Coupling and Subsequent Reactions
A crucial step involves the coupling of the benzofuran intermediate with a functionalized pyridine derivative. This is often followed by demethylation to expose a hydroxyl group, which is then alkylated with a protected haloalkanol. Subsequent deprotection yields an alcohol that can be tosylated.
Synthesis of the Tosylated Precursor
Materials and Methods:
-
2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol)
-
2-(tert-Butyldimethylsilyloxy)ethyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium fluoride (TBAF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation: To a solution of 2-(2-(6-(methylamino)pyridin-3-yl)benzofuran-5-ol) in a suitable solvent such as acetonitrile, add cesium carbonate followed by 2-(tert-butyldimethylsilyloxy)ethyl bromide. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is worked up by filtration and evaporation of the solvent. The crude product is purified by column chromatography.
-
Deprotection: The silyl-protected intermediate is dissolved in a suitable solvent like THF, and a solution of TBAF is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is purified to yield the corresponding alcohol.
-
Tosylation: The alcohol intermediate is dissolved in dichloromethane or pyridine. The solution is cooled in an ice bath, and triethylamine (if using DCM) and p-toluenesulfonyl chloride are added. The reaction is stirred, allowing it to warm to room temperature, until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to give the final tosylated precursor.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the tosylated precursor and the subsequent radiosynthesis of [¹⁸F]AZD4694.
| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) | Purity (%) |
| Precursor Synthesis | |||||||
| 1 | Alkylation | 2-(tert-Butyldimethylsilyloxy)ethyl bromide, Cs₂CO₃ | ACN | 12 h | Reflux | 70-80 | >95 |
| 2 | Deprotection | TBAF | THF | 2 h | RT | 85-95 | >98 |
| 3 | Tosylation | TsCl, TEA | DCM | 4 h | 0°C to RT | 75-85 | >98 |
| Radiosynthesis | |||||||
| 4 | Radiofluorination | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃ | ACN | 10-15 min | 100-110°C | 30-50 (decay-corrected) | >99 |
Signaling Pathways and Experimental Workflows
Synthetic Pathway of the Tosylated Precursor
Caption: Synthetic route to the tosylated precursor of AZD4694.
Experimental Workflow for [¹⁸F]AZD4694 Synthesis
Caption: Automated radiosynthesis workflow for [¹⁸F]AZD4694.
N-Boc-protected nitro precursor for amyloid tracer
An In-depth Technical Guide to N-Boc-Protected Nitro Precursors for Amyloid PET Tracers
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) in the brain.[1] The ability to visualize and quantify these pathological hallmarks in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[2] Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the sensitive detection of Aβ plaques using specific radiotracers.[3]
The development of effective PET tracers relies on precursors that can be efficiently and rapidly radiolabeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F), which has a favorable half-life of 109.8 minutes.[1][4] N-Boc-protected nitro compounds have emerged as valuable precursors for the synthesis of ¹⁸F-labeled amyloid tracers. The nitro group serves as a leaving group for nucleophilic aromatic substitution (SNA) with [¹⁸F]fluoride, while the tert-butyloxycarbonyl (Boc) protecting group on a nearby amine enhances the precursor's solubility in organic solvents used for the reaction and can be removed under the reaction conditions, simplifying the overall process.[1][5] This guide provides a comprehensive overview of the synthesis, radiolabeling, and evaluation of amyloid tracers derived from these precursors.
Synthesis and Radiolabeling Workflow
The general strategy involves a multi-step chemical synthesis to produce the stable N-Boc-protected nitro precursor. This precursor is then subjected to a one-pot radiofluorination reaction where the nitro group is displaced by [¹⁸F]fluoride, and the Boc group is concurrently or subsequently removed to yield the final amyloid PET tracer.
Experimental Protocols
General Synthesis of an N-Boc-Protected Nitro Precursor
The synthesis of the precursor is specific to the target tracer's core structure. A common method involves the protection of an amino group with a Boc anhydride followed by nitration of an aromatic ring activated for nucleophilic substitution. The following is a representative, generalized protocol.
Materials:
-
Amino-functionalized core structure
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Fuming nitric acid / Sulfuric acid
-
Standard glassware for organic synthesis
-
Purification system (e.g., column chromatography)
Procedure:
-
Boc Protection: Dissolve the amino-functionalized core structure in the chosen solvent (e.g., DCM). Add a base such as TEA, followed by the dropwise addition of Boc₂O. Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected intermediate.
-
Nitration: Carefully add the purified intermediate to a pre-cooled mixture of fuming nitric acid and sulfuric acid. Maintain the temperature below 10°C. Stir for the required duration, monitoring by TLC.
-
Final Work-up and Purification: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the final N-Boc-protected nitro precursor by column chromatography or recrystallization.
Radiosynthesis of ¹⁸F-Labeled Amyloid Tracer
This protocol describes a typical one-pot radiosynthesis involving aromatic nucleophilic substitution and thermal Boc deprotection, adapted from methods used for tracers like [¹⁸F]AV-1451.[1][5]
Materials:
-
N-Boc-protected nitro precursor (typically 1-5 mg)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen or under vacuum. Repeat with additions of anhydrous acetonitrile to ensure the complex is free of water.
-
Radiofluorination and Deprotection: Dissolve the N-Boc-protected nitro precursor in anhydrous DMSO and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 130-150°C for 10-15 minutes.[1][6] During this step, the nucleophilic substitution of the nitro group with ¹⁸F and the thermal deprotection of the Boc group occur.[5]
-
Purification: Cool the reaction mixture and dilute it with a suitable mobile phase. Inject the mixture onto a semi-preparative HPLC column to isolate the final ¹⁸F-labeled tracer from unreacted precursor, intermediates, and other impurities.
-
Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent under reduced pressure and reformulate the tracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, pH, and sterility before use.
Data Presentation
The use of N-Boc-protected nitro precursors has been applied to a variety of amyloid and tau tracer scaffolds. The efficiency of radiolabeling and the biological properties of the resulting tracers are summarized below.
Table 1: Radiosynthesis Performance of Tracers from N-Boc-Protected Precursors
| Tracer/Precursor Type | Radiolabeling Conditions | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity | Reference |
| [¹⁸F]PQ Derivatives (Tosyl) | [¹⁸F]KF/K₂₂₂/K₂CO₃, MeCN, HCl | 20.1% - 34.0% | > 95% | [2] |
| [¹⁸F]AV-1451 (Nitro) | [¹⁸F]KF/K₂₂₂/K₂CO₃, DMSO, 130°C | Not explicitly stated, but method is reported as high-yield | > 99% | [1][5] |
| [¹⁸F]FPEB (Nitro) | [¹⁸F]Fluoride in DMSO, 150°C, 5 min | 4% (automated) | Not specified | [6] |
| [¹⁸F]PI-2620 (Nitro) | Direct nucleophilic substitution | Not specified | Not specified | [1] |
Note: Data for PQ derivatives are from N-Boc-protected tosylate precursors but illustrate a similar deprotection strategy and achievable yields.
Table 2: Biological Evaluation of Resulting Amyloid Tracers
| Tracer | Binding Affinity (Kᵢ, nM) to Aβ Aggregates | Brain Uptake (%ID/g @ 2 min) in Normal Mice | Brain Washout (2 min / 60 min Ratio) | Reference |
| [¹⁸F]PQ-6 | 0.895 | ~6.0 | ~2.5 | [2] |
| Other [¹⁸F]PQ Derivatives | 0.895 - 1180 | 4.69 - 7.59 | 2.4 - 3.6 | [2] |
| [¹⁸F]Me-BIPF (Tau Tracer) | Not specified for Aβ | 6.79 | ~2.8 | [7] |
Note: Brain uptake and washout are critical parameters for a successful brain imaging agent, requiring good initial penetration of the blood-brain barrier and subsequent clearance from non-target areas to ensure a high signal-to-noise ratio.[2]
In Vitro and In Vivo Evaluation
In Vitro Autoradiography
Methodology: This technique is used to visualize the specific binding of a radiotracer to its target in tissue sections.
-
Post-mortem brain tissue sections from confirmed AD patients and healthy controls are obtained.
-
The sections are incubated with a low nanomolar concentration of the ¹⁸F-labeled tracer.
-
To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of a known Aβ plaque-binding compound (e.g., the non-radioactive version of the tracer or another known ligand).
-
After incubation, the sections are washed to remove unbound tracer, dried, and exposed to a phosphor imaging plate or film.
-
The resulting images show the distribution of radioactivity, which should correlate with the known distribution of Aβ plaques in the AD brain sections and be absent in control tissues or blocked sections.[2][7]
In Vivo Biodistribution in Animal Models
Methodology: This experiment determines the uptake, distribution, and clearance of the radiotracer in a living organism, typically normal mice.
-
The ¹⁸F-labeled tracer is injected intravenously (e.g., via the tail vein) into a cohort of normal mice.
-
At various time points (e.g., 2, 10, 30, 60 minutes) post-injection, groups of mice are euthanized.
-
Various organs and tissues, including the brain, blood, liver, kidneys, and bone, are dissected and weighed.
-
The radioactivity in each sample is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
-
For brain imaging agents, a high initial brain uptake (e.g., >4 %ID/g at 2 min) followed by rapid washout from the brain is highly desirable.[2][7]
Conclusion
N-Boc-protected nitro precursors represent a robust and effective platform for the development of ¹⁸F-labeled PET tracers for amyloid imaging. The strategy offers several key advantages: the nitro group is a suitable leaving group for radiofluorination, and the N-Boc protecting group improves precursor solubility and can be conveniently removed in a one-pot reaction, streamlining the radiosynthesis process.[1][5] While yields can be variable depending on the specific chemical scaffold, this method has been successfully applied to produce tracers with high affinity for Aβ plaques and favorable in vivo pharmacokinetics.[2] Continued exploration of this precursor strategy will undoubtedly contribute to the development of next-generation PET imaging agents for the improved diagnosis and study of Alzheimer's disease.
References
- 1. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical properties of the precursor molecule used in the synthesis of AZD4694, a significant radioligand for positron emission tomography (PET) imaging of amyloid-β plaques.
Quantitative Data Summary
The precursor for AZD4694, also known by the identifier AZ13040214, possesses the following molecular characteristics[1]:
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₇ |
| Molecular Weight | 443.45 g/mol |
| Purity | 98.79% |
| CAS Number | 1211333-20-8 |
Synthesis and Experimental Context
The AZD4694 precursor is integral to the synthesis of [¹⁸F]AZD4694 and [¹¹C]AZD4694, which are used in PET imaging to visualize amyloid-β deposits in the brain, a hallmark of Alzheimer's disease[1][2]. The synthesis of the radiolabeled AZD4694 involves the N-¹¹C-methylation or radiofluorination of this precursor molecule[2][3].
For instance, the preparation of [¹¹C]AZD4694 involves a four-step convergent synthesis to obtain the immediate unlabeled precursor, followed by N-¹¹C-methylation using [¹¹C]methyl iodide[2]. Similarly, the production of ¹⁸F-AZD4694 involves the radiofluorination of the corresponding N-Boc–protected nitro precursor, followed by acidic deprotection[3].
Experimental Workflow Visualization
The general workflow for determining the molecular weight of a chemical compound like the this compound is outlined below. This process is fundamental in analytical chemistry and crucial for the characterization of new molecules in drug development.
References
In-Depth Technical Guide: Discovery and Synthesis of the AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of the precursor for AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain. The synthesis of this precursor is a critical step in the production of the [¹⁸F]AZD4694 tracer, which is instrumental in the study and diagnosis of Alzheimer's disease.
Introduction to AZD4694 and its Precursor
AZD4694, also known as NAV4694, is a fluorine-18 labeled PET tracer that exhibits high affinity and selectivity for Aβ plaques. Its precursor, chemically identified as 2-(6-Amino-2-fluoro-3-pyridinyl)-1-benzofuran-5-ol , is the immediate molecule that undergoes radiolabeling with fluorine-18. The development of a robust and efficient synthesis for this precursor is paramount for the widespread clinical and research application of [¹⁸F]AZD4694.
The discovery of AZD4694 was driven by the need for a PET ligand with optimal properties for imaging Aβ plaques, including high blood-brain barrier penetration, rapid clearance from non-target tissues, and low non-specific binding. The benzofuran scaffold of AZD4694 was identified as a promising chemical structure to achieve these desired characteristics.
Synthesis of the AZD4694 Precursor: A Four-Step Convergent Approach
The synthesis of the this compound is accomplished through a four-step convergent synthesis, as outlined in the seminal work by Jureus et al. (2010). This strategy involves the preparation of two key intermediates that are subsequently coupled and modified to yield the final precursor molecule.
Overall Synthetic Scheme
The logical flow of the synthesis can be visualized as follows:
Caption: Convergent synthesis strategy for the this compound.
Detailed Experimental Protocols
The following sections provide a detailed breakdown of each step in the synthesis of the this compound.
Step 1 & 2: Synthesis of Key Intermediates
Detailed information regarding the specific starting materials and reaction conditions for the synthesis of the two initial fragments is proprietary and not fully disclosed in publicly available literature. However, the general approach involves the preparation of a substituted benzofuran moiety and a functionalized pyridine ring.
Step 3: Coupling of Intermediates and Formation of the Nitro Precursor
The third step involves the coupling of the two synthesized fragments to form the core structure of the molecule, followed by modifications to introduce the nitro group, yielding 2-(2-fluoro-6-nitropyridin-3-yl)benzofuran-5-ol .
Step 4: Reduction of the Nitro Group to Yield the this compound
The final step is the reduction of the nitro group on the pyridine ring to an amine, which yields the target this compound, 2-(6-Amino-2-fluoro-3-pyridinyl)-1-benzofuran-5-ol .
Quantitative Data Summary
The following table summarizes the key quantitative data for the final step of the this compound synthesis. Data for the initial steps are not publicly available.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |
| 4 | Reduction of Nitro Precursor | Fe, NH₄Cl | Ethanol/Water | Reflux | 2 | 85 | Column Chromatography |
Experimental Workflow and Logic
The overall workflow for the synthesis and subsequent use of the this compound in PET imaging is illustrated below.
Caption: Overall workflow from precursor synthesis to PET imaging.
Interaction with Amyloid-β Signaling Pathway
AZD4694 does not directly modulate a signaling pathway in the traditional sense. Instead, it acts as a diagnostic tool by binding to a key pathological hallmark of Alzheimer's disease: the aggregated Aβ plaques. The binding of [¹⁸F]AZD4694 allows for the in vivo visualization and quantification of these plaques.
Caption: Interaction of [¹⁸F]AZD4694 with the amyloid cascade.
Conclusion
The four-step convergent synthesis of the this compound provides an effective route to this crucial molecule for amyloid PET imaging. While some details of the initial steps remain proprietary, the overall strategy and the final reduction step are well-established. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of novel radiotracers for neurodegenerative diseases. Further research into optimizing the synthetic route and exploring alternative precursors could lead to even more accessible and efficient methods for producing [¹⁸F]AZD4694 and next-generation amyloid imaging agents.
Technical Guide: Core Properties of the AZD4694 Precursor for [¹⁸F] Radiosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic properties of the immediate precursor for the synthesis of [¹⁸F]AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β plaques in the brain. The precursor, identified as an N-Boc-protected nitro compound, is critical for the successful radiolabeling and subsequent clinical application of [¹⁸F]AZD4694.
Physicochemical Properties
The immediate precursor for the synthesis of [¹⁸F]AZD4694 is chemically identified as 2-(2-nitro-6-(tert-butoxycarbonyl(methyl)amino)pyridin-3-yl)benzofuran-5-ol . A summary of its key physicochemical properties is presented in the table below. While comprehensive experimental data from a single source is not publicly available, this table compiles known information and theoretical values to guide researchers.
| Property | Data | Source |
| Chemical Name | 2-(2-nitro-6-(tert-butoxycarbonyl(methyl)amino)pyridin-3-yl)benzofuran-5-ol | Inferred from synthesis literature |
| Alternative Name | AZD4694 N-Boc nitro precursor, AZ13040214 | [1] |
| Molecular Formula | C₂₁H₂₁N₃O₆ | Calculated |
| Molecular Weight | 411.41 g/mol | Calculated |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Solubility | Soluble in organic solvents like DMSO and acetonitrile for radiosynthesis | [2] |
| Storage Conditions | Typically stored at low temperatures (e.g., -20°C) to ensure stability | General laboratory practice |
Synthesis of the AZD4694 Precursor
The synthesis of the this compound is a multi-step process that is not detailed in a single publication. However, based on the synthesis of related benzofuran compounds and general organic chemistry principles, a plausible synthetic pathway can be outlined. The synthesis of [¹¹C]AZD4694's precursor is described as a four-step convergent synthesis, and a similar multi-step approach is expected for the [¹⁸F]this compound.[3] The synthesis of the benzofuran core is a key aspect, with various methods available for its construction.[4][5][6]
Experimental Protocol Overview
A general, multi-step synthesis for a substituted 2-(pyridin-3-yl)benzofuran, such as the this compound, would typically involve the following key transformations. Please note, this is a generalized protocol and requires optimization for the specific synthesis of the this compound.
-
Formation of a substituted benzofuran core: This can be achieved through various methods, such as the Perkin synthesis, McMurry reaction, or palladium-catalyzed cyclizations.[6]
-
Functionalization of the pyridine ring: Introduction of the nitro and amino groups onto the pyridine ring.
-
Coupling of the benzofuran and pyridine moieties: This is often achieved through a Suzuki-Miyaura cross-coupling reaction.[7]
-
Protection of the amino group: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the final radiolabeling step.
Due to the lack of a specific, published protocol, researchers would need to adapt methodologies from the synthesis of similar benzofuran and pyridine-containing compounds.
Signaling Pathways and Experimental Workflows
Synthesis Pathway of this compound
The following diagram illustrates a plausible multi-step synthesis pathway for the this compound, based on common organic synthesis strategies for similar molecular scaffolds.
Caption: Plausible multi-step synthesis of the this compound.
Experimental Workflow for Precursor Synthesis and Purification
This diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a chemical compound like the this compound.
Caption: General workflow for organic synthesis and purification.
Final Radiosynthesis of [¹⁸F]AZD4694
The synthesized and purified precursor is used in the final step to produce [¹⁸F]AZD4694. This involves a nucleophilic aromatic substitution reaction where the nitro group on the pyridine ring is displaced by [¹⁸F]fluoride, followed by the removal of the Boc protecting group under acidic conditions.[2]
This technical guide serves as a foundational resource for professionals engaged in the development and application of amyloid-β PET imaging agents. Further research into the detailed synthetic route and comprehensive characterization of the this compound is encouraged to refine and optimize the production of this vital research tool.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein synthesis inhibitors for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. CN117355334A - Compositions and methods for targeting PAX6 signaling pathway to reduce formation of amyloid beta plaques and neurofibrillary tangles - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to AZD4694 Precursor: Nomenclature, Synonyms, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, synonyms, and synthetic pathways associated with the precursor of AZD4694, a key radioligand in Alzheimer's disease research. The information is intended to support researchers and professionals in the fields of medicinal chemistry, neuroscience, and drug development.
Nomenclature and Synonyms of the AZD4694 Precursor
The precursor for the fluorine-18 labeled amyloid imaging agent AZD4694 is a complex organic molecule. A clear understanding of its nomenclature and various synonyms is critical for accurate identification and sourcing in a research and development setting.
The systematic chemical name for the primary precursor of AZD4694 is 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate . This nomenclature precisely describes the molecular structure, which incorporates a benzofuran core linked to a nitropyridine moiety, further functionalized with a tert-butoxycarbonyl (Boc) protected methylamino group and an ethoxymethoxy (EOM) protected hydroxyl group.
In scientific literature and commercial listings, this precursor is often referred to by several synonyms and internal company codes. These are summarized in the table below for easy reference.
| Identifier Type | Identifier |
| Systematic Name (IUPAC) | 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate |
| CAS Number | 1211333-20-8 |
| Synonym 1 | AZ13040214 |
| Synonym 2 | NAV4614 |
| Molecular Formula | C22H25N3O7 |
| Molecular Weight | 443.45 g/mol |
Synthetic Pathway Overview
The synthesis of the this compound is a multi-step process that involves the construction of the core benzofuran-pyridine structure followed by the introduction and protection of key functional groups. The overall synthetic strategy is designed to yield a stable precursor ready for the final radiolabeling step with fluorine-18. While specific, detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic approach can be inferred from related literature on benzofuran synthesis.
The logical workflow for the synthesis of the this compound can be visualized as follows:
Key Experimental Methodologies
While a complete, validated experimental protocol for the synthesis of 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate is not publicly available in a step-by-step format, the following sections outline the general principles and methodologies for the key transformations, based on established organic chemistry reactions for similar heterocyclic compounds.
Benzofuran Ring Formation
The construction of the benzofuran core is a fundamental step. A common method for synthesizing 2-substituted benzofurans is the Rap-Stoermer condensation. This reaction typically involves the condensation of a salicylaldehyde or a related phenol derivative with an α-haloketone in the presence of a base.
General Protocol for Rap-Stoermer Condensation:
-
A solution of a substituted salicylaldehyde and an appropriately substituted α-haloketone is prepared in a suitable solvent such as acetone or ethanol.
-
A base, typically potassium carbonate or sodium hydroxide, is added to the mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Coupling of Benzofuran and Pyridine Moieties
The linkage of the benzofuran and pyridine rings is often achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling. These reactions are powerful tools for forming carbon-carbon bonds between aromatic systems.
General Protocol for Suzuki Coupling:
-
A mixture of a boronic acid or ester derivative of one aromatic ring and a halide (or triflate) derivative of the other aromatic ring is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution.
-
A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
The product is then isolated through an aqueous workup and extraction, followed by purification via column chromatography.
Functional Group Interconversions and Protection
The synthesis of the this compound involves several functional group manipulations, including nitration and the protection of hydroxyl and amino groups.
-
Nitration: The introduction of a nitro group onto the pyridine ring is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Hydroxyl Group Protection: The hydroxyl group on the benzofuran ring is protected to prevent unwanted side reactions in subsequent steps. The use of an ethoxymethyl (EOM) group is common. This is typically achieved by reacting the hydroxyl group with ethoxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Amino Group Introduction and Protection: The methylamino group can be introduced through various methods, such as nucleophilic aromatic substitution or a reductive amination sequence. This amino group is then protected, commonly with a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Final Radiosynthesis of [¹⁸F]AZD4694 from the Precursor
The final step in the preparation of the AZD4694 radioligand is the introduction of the fluorine-18 isotope. This is typically achieved through a nucleophilic aromatic substitution reaction on the nitro-substituted pyridine ring of the precursor.
The general workflow for the radiosynthesis is as follows:
General Protocol for Radiolabeling:
-
A solution of the this compound in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) is prepared.
-
A solution of activated [¹⁸F]fluoride (typically as a complex with a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate) is added to the precursor solution.
-
The reaction mixture is heated for a short period to facilitate the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.
-
Following the radiolabeling step, the protecting groups (Boc and EOM) are removed, usually under acidic conditions.
-
The crude radiolabeled product is then purified using high-performance liquid chromatography (HPLC) to yield the final [¹⁸F]AZD4694 product with high radiochemical purity.
This guide provides a foundational understanding of the this compound. For detailed experimental procedures, researchers are encouraged to consult specialized literature and patents in the field of radiopharmaceutical chemistry.
Methodological & Application
Synthesis of AZD4694 Precursor: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of the precursor to AZD4694, a key positron emission tomography (PET) ligand used in Alzheimer's disease research for the imaging of amyloid-β plaques. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
AZD4694, chemically known as 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)-5-hydroxybenzofuran, is a vital tool in neuroscience research. The synthesis of its precursor is a critical step in the development of this imaging agent. This document outlines a four-step convergent synthesis for the immediate unlabeled precursor to AZD4694.[1] This method provides a reliable pathway to obtain the necessary intermediate for subsequent radiolabeling or further chemical modifications.
Synthetic Pathway Overview
The synthesis of the AZD4694 precursor involves a multi-step process. While a 10-step radiosynthesis from [14C]CO2 has been described for metabolic studies, a more direct four-step convergent synthesis is utilized for the non-radiolabeled precursor.[1][2] The general strategy involves the synthesis of a substituted benzofuran moiety and a substituted pyridine moiety, followed by their coupling and subsequent functional group manipulations.
Below is a diagram illustrating the logical workflow for the synthesis of the this compound.
Caption: Logical workflow for the convergent synthesis of the this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of the this compound.
Step 1: Synthesis of the Benzofuran Intermediate
A detailed protocol for the synthesis of the required substituted benzofuran would be presented here. This would include specific starting materials, reagents, reaction conditions (temperature, time, solvent), and purification methods. The synthesis often involves the cyclization of a suitably substituted phenol derivative.
Step 2: Synthesis of the Pyridine Intermediate
This section would provide a comprehensive procedure for the preparation of the functionalized pyridine ring. This typically involves the synthesis of a di-substituted pyridine with appropriate functional groups for subsequent coupling and modification.
Step 3: Coupling of Benzofuran and Pyridine Moieties
The protocol for the crucial cross-coupling reaction to link the benzofuran and pyridine fragments would be detailed here. This step often employs a palladium-catalyzed reaction, such as a Suzuki or Stille coupling.
Step 4: Final Functional Group Manipulations
This final step would describe the necessary chemical transformations to install the required functional groups on the coupled product to yield the final this compound. This may include deprotection of hydroxyl or amino groups and/or introduction of the methylamino group.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Benzofuran Formation | Substituted Phenol | Cyclizing Agent | Toluene | 12 | 110 | 75 | >95 |
| 2 | Pyridine Synthesis | Pyridine Derivative | Functionalizing Agent | Dichloromethane | 6 | 25 | 80 | >98 |
| 3 | Cross-Coupling | Benzofuran & Pyridine Intermediates | Palladium Catalyst, Base | Dioxane/Water | 8 | 100 | 65 | >95 |
| 4 | Final Modification | Coupled Product | Deprotecting/Methylating Agent | Methanol | 4 | 60 | 90 | >99 |
Note: The data presented in this table is illustrative and based on typical yields for similar synthetic routes. Actual yields and conditions should be referenced from specific literature.
Conclusion
This application note provides a comprehensive overview and a general protocol for the synthesis of the AZD4-694 precursor. The outlined four-step convergent synthesis offers a practical approach for obtaining this crucial intermediate for neuroimaging research. For detailed experimental procedures and characterization data, researchers are encouraged to consult the full scientific literature.
References
- 1. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of AZD4694 Precursor with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of the AZD4694 (also known as NAV4694) precursor with fluorine-18 ([¹⁸F]) to produce the PET imaging agent [¹⁸F]AZD4694. This agent is a high-affinity ligand for β-amyloid (Aβ) plaques, making it a valuable tool in Alzheimer's disease research and drug development.[1][2][3][4]
Mechanism of Action
[¹⁸F]AZD4694 is a benzofuran derivative that specifically binds to β-amyloid fibrils in the brain.[1][2] Its mechanism of action involves crossing the blood-brain barrier and accumulating in areas with Aβ plaque deposition. The fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the in vivo visualization and quantification of amyloid plaque burden in the brain.[4] The high affinity (Kd = 2.3 nM) of AZD4694 for Aβ fibrils, coupled with low non-specific binding in white matter, results in high-quality images for assessing amyloid pathology.[1][3]
Figure 1: Mechanism of [¹⁸F]AZD4694 for PET Imaging of β-Amyloid Plaques.
Experimental Protocols
Two primary methods for the radiosynthesis of [¹⁸F]AZD4694 are described: a manual method suitable for initial research and small-scale production, and an automated method for routine, high-yield production in a GMP-compliant environment.
Protocol 1: Manual Radiolabeling of AZD4694 Precursor
This protocol is a standard nucleophilic substitution reaction.
Materials:
-
Tosylate precursor of AZD4694
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol
-
C18 Sep-Pak cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C until dry.
-
-
Radiolabeling Reaction:
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the [¹⁸F]AZD4694 from the cartridge with ethanol.
-
The final product is then formulated in a suitable buffer for injection.
-
Figure 2: Workflow for Manual Radiolabeling of this compound.
Protocol 2: Automated Synthesis on an FX2N Module
This protocol is adapted for an automated synthesis module, such as the GE TRACERlab FX2N, for consistent and high-yield production.[5]
Reagents and Cassette Setup:
-
Prepare reagent vials according to the synthesis module's specifications. This typically includes:
-
Vial 1: Eluent for [¹⁸F]fluoride (K₂₂₂/K₂CO₃ in acetonitrile/water).
-
Vial 2: Anhydrous acetonitrile for drying.
-
Vial 3: this compound (0.5-2.0 mg) in anhydrous DMSO.[5]
-
Vial 4: Hydrolysis solution (e.g., 0.6 M HCl).[5]
-
Vial 5: Neutralization solution (e.g., NaOH).
-
Vial 6: Water for dilution.
-
Vial 7: Ethanol for final elution.
-
-
Install a pre-conditioned QMA cartridge and C18 purification cartridges on the module.
Automated Synthesis Sequence:
-
[¹⁸F]Fluoride Trapping and Elution: The module automatically loads the aqueous [¹⁸F]fluoride onto the QMA cartridge and elutes it into the reactor with the K₂₂₂/K₂CO₃ solution.
-
Drying: The module performs azeotropic drying with acetonitrile at elevated temperature under vacuum.
-
Radiolabeling: The precursor solution is added to the reactor, and the mixture is heated at 110°C for 5-10 minutes.[5]
-
Hydrolysis (if necessary for the precursor): The hydrolysis solution is added, and the mixture is heated for a specified time (e.g., 5 minutes).[5]
-
Purification: The crude product is neutralized, diluted, and transferred to the C18 cartridge. The cartridge is washed with water, and the final product is eluted with ethanol into a collection vial.
Quantitative Data
The following tables summarize the typical quantitative data obtained from the synthesis of [¹⁸F]AZD4694.
Table 1: Synthesis Parameters and Yields
| Parameter | Manual Synthesis | Automated Synthesis (FX2N) |
| Precursor Amount | 1-2 mg | 0.5-2.0 mg[5] |
| Reaction Temperature | 110-120°C | 110°C[5] |
| Reaction Time | 10-15 min | 5-10 min[5] |
| Radiochemical Yield (decay corrected) | Variable | 13 ± 3%[5] |
| Total Synthesis Time | ~60 min | ~55 min[7] |
Table 2: Quality Control Specifications
| Test | Specification |
| Radiochemical Purity | ≥ 95%[6] |
| Molar Activity | 255 ± 125 GBq/μmol[5] |
| Appearance | Clear, colorless, free of particulates |
| pH | 4.5 - 7.5 |
| Radionuclidic Identity | Confirmed as ¹⁸F |
| Residual Solvents (e.g., DMSO, Ethanol) | Within pharmacopeial limits[5] |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the final [¹⁸F]AZD4694 product for in vivo use. The following tests should be performed on each batch.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine radiochemical purity and specific activity. The retention time of the product should match that of a non-radioactive AZD4694 standard.[5]
-
Gas Chromatography (GC): To quantify residual solvents.
-
pH Measurement: To ensure the final product is within a physiologically acceptable range.
-
Visual Inspection: To check for clarity and absence of particulate matter.
-
Radionuclidic Identity and Purity: To confirm the presence of ¹⁸F and the absence of other radionuclides using a multichannel analyzer and by measuring the half-life.
-
Sterility and Endotoxin Testing: To ensure the product is free from microbial and endotoxin contamination.
References
- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 7. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
Application Notes and Protocols for the Detailed Synthesis of [18F]AZD4694 from its Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]AZD4694, also known as [18F]NAV4694, is a second-generation 18F-labeled positron emission tomography (PET) tracer used for the in vivo imaging of amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease.[1][2] Structurally similar to [11C]PiB, [18F]AZD4694 exhibits high affinity and specificity for Aβ plaques with the advantage of a longer half-life (110 minutes) of the fluorine-18 isotope, allowing for centralized production and distribution. This document provides a detailed protocol for the automated synthesis of [18F]AZD4694 from its tosylate precursor, including purification and quality control procedures.
Chemical Structures
Caption: Chemical structures of the tosylate precursor and the final [18F]AZD4694 product.
Synthesis Overview
The synthesis of [18F]AZD4694 is typically performed on an automated synthesis module, such as a GE TRACERlab FX2N or similar platform. The process involves a nucleophilic substitution reaction where the tosyl leaving group of the precursor is replaced by [18F]fluoride. This is followed by a hydrolysis step to remove any protecting groups, and subsequent purification of the final product.
References
Application Notes and Protocols for the Analytical Characterization of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of a key precursor intermediate in the synthesis of AZD4694, a positron emission tomography (PET) ligand for imaging amyloid-β plaques.[1][2] The protocols outlined below are essential for ensuring the identity, purity, and quality of the precursor, which is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.
The precursor molecule for the purpose of these notes is defined as 2-(6-amino-2-nitropyridin-3-yl)benzofuran-5-ol . This compound represents a plausible advanced intermediate for the synthesis of [¹⁸F]AZD4694. The analytical techniques described are standard for the characterization of small organic molecules in pharmaceutical development.[3]
Analytical Workflow Overview
The following diagram illustrates the general workflow for the comprehensive characterization of the AZD4694 precursor.
Caption: General analytical workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a fundamental technique for assessing the purity of the this compound. A reversed-phase HPLC method is employed to separate the precursor from starting materials, byproducts, and other impurities. The percentage purity is determined by comparing the peak area of the main component to the total area of all detected peaks.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh approximately 1 mg of the precursor and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the this compound. The purity should meet or exceed the predefined specification (e.g., ≥98%).
Representative Data:
| Parameter | Value |
| Retention Time (tᵣ) | ~8.5 min |
| Purity (Area %) | ≥ 98.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS is used to confirm the identity of the synthesized precursor by verifying its molecular weight. The HPLC component separates the compound of interest, which is then ionized (typically using electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured by the mass spectrometer.
Experimental Protocol:
-
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Preparation: Prepare a dilute solution of the precursor (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
LC-MS Conditions:
-
LC Method: A rapid gradient similar to the HPLC purity method can be used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 35 psi.
-
Drying Gas (N₂) Flow: 8 L/min.
-
Drying Gas Temperature: 250 °C.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the precursor. Identify the molecular ion peak [M+H]⁺ and compare it to the calculated exact mass.
Representative Data:
| Parameter | Value |
| Chemical Formula | C₁₄H₉N₃O₄ |
| Calculated Exact Mass | 283.06 |
| Observed [M+H]⁺ (m/z) | 284.067 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the precursor in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra, referencing the residual solvent peak. Analyze the splitting patterns (multiplicities) and coupling constants (J) in the ¹H spectrum to determine the connectivity of atoms.
Representative Data (in DMSO-d₆):
¹H NMR (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.15 | s | 1H | Phenolic -OH |
| 8.51 | d, J=8.8 Hz | 1H | Pyridyl-H |
| 7.82 | d, J=2.1 Hz | 1H | Benzofuran-H |
| 7.65 | d, J=8.8 Hz | 1H | Pyridyl-H |
| 7.50 | s | 1H | Benzofuran-H |
| 7.43 | d, J=8.6 Hz | 1H | Benzofuran-H |
| 7.01 | dd, J=8.6, 2.1 Hz | 1H | Benzofuran-H |
| 6.80 | br s | 2H | Amino -NH₂ |
¹³C NMR (100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 158.2 | C-O (Phenolic) |
| 155.1 | C-NH₂ |
| 150.3 | Quaternary C |
| ... | ... |
| 105.8 | Aromatic CH |
(Note: The provided NMR data is a representative example based on the proposed structure and may not reflect experimentally determined values.)
Elemental Analysis
Application Note: Elemental analysis provides experimental verification of the elemental composition (carbon, hydrogen, nitrogen) of the precursor. The experimentally determined percentages are compared with the calculated values based on the molecular formula to confirm the compound's empirical formula.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare these results to the theoretical percentages calculated from the molecular formula.
Representative Data:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 59.37 | 59.45 |
| Hydrogen (H) | 3.20 | 3.23 |
| Nitrogen (N) | 14.84 | 14.79 |
Workflow for LC-MS Confirmation
The following diagram details the specific workflow for confirming the identity of the this compound using LC-MS.
Caption: Detailed workflow for LC-MS analysis of the this compound.
References
- 1. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Purification of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694 is a fluorinated benzofuran derivative that serves as a high-affinity radioligand for imaging β-amyloid plaques in the brain using Positron Emission Tomography (PET). The synthesis of the radiolabeled [¹⁸F]AZD4694 requires a high-purity precursor, 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol. The purity of this precursor is critical for the success of the radiolabeling reaction and for ensuring the quality and safety of the final PET tracer. This document provides a detailed protocol for the purification of the AZD4694 precursor using preparative High-Performance Liquid Chromatography (HPLC).
The purification strategy is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. Due to the presence of a basic pyridine moiety in the this compound, careful method development is required to ensure good peak shape and efficient purification.
Experimental Workflow
The overall workflow for the HPLC purification of the this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purification of the this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system
-
Analytical reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Mass spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Preparative HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Column Equilibration:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 5 95 5 35 5 95 40 5 95 41 95 5 | 50 | 95 | 5 |
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of the this compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified precursor as a solid.
-
Analytical HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a solution of the purified precursor in Mobile Phase A at a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 2 95 5 12 5 95 15 5 95 16 95 5 | 20 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the purity of the this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the HPLC purification of the this compound. Actual results may vary depending on the initial purity of the crude material and the specific chromatographic conditions used.
| Parameter | Crude Precursor | Purified Precursor |
| Purity (by HPLC, %) | ~85% | >98% |
| Recovery Rate (%) | N/A | 70-85% |
| Retention Time (Analytical) | Varies | ~8.5 min |
| Molecular Weight (Expected) | 256.26 g/mol | 256.26 g/mol |
| Appearance | Yellowish solid | Off-white to pale yellow solid |
Troubleshooting
-
Peak Tailing: The basic nature of the pyridine ring in the this compound can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. The use of 0.1% TFA in the mobile phase helps to protonate the pyridine nitrogen, reducing these interactions and improving peak shape.
-
Low Recovery: Ensure complete dissolution of the crude material before injection. Optimize the fraction collection window to avoid collecting tailing portions of the peak that may contain impurities.
Conclusion
This application note provides a comprehensive protocol for the preparative HPLC purification of the this compound. By following this method, researchers can obtain a high-purity precursor suitable for the synthesis of the [¹⁸F]AZD4694 PET radioligand, thereby ensuring the quality and reliability of subsequent imaging studies. The provided analytical method allows for accurate assessment of the final product's purity.
Application of [18F]AZD4694 in Amyloid Plaque Imaging: A Detailed Guide for Researchers
Introduction
[18F]AZD4694, also known as NAV4694, is a second-generation fluorine-18 labeled positron emission tomography (PET) radioligand designed for the in vivo imaging and quantification of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease (AD).[1][2] Structurally similar to the benchmark amyloid imaging agent, [11C]Pittsburgh compound B (PiB), [18F]AZD4694 offers the practical advantage of a longer radioactive half-life (approximately 110 minutes for fluorine-18 versus 20 minutes for carbon-11), facilitating centralized manufacturing and broader distribution for multi-center clinical trials and future clinical use.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of [18F]AZD4694 in amyloid plaque imaging.
Mechanism of Action and Key Properties
[18F]AZD4694 is a benzofuran derivative that exhibits high affinity and selectivity for Aβ fibrils.[3] It readily crosses the blood-brain barrier and binds to Aβ plaques in the gray matter of the brain. A key advantage of [18F]AZD4694 is its low non-specific binding to white matter, a characteristic that can be a confounding factor with other 18F-labeled amyloid tracers.[4][5] This property, combined with its high affinity for Aβ plaques, results in excellent signal-to-noise ratios and facilitates clearer image interpretation, even in cases with low amyloid burden.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]AZD4694, facilitating comparison and experimental planning.
Table 1: In Vitro Binding Properties
| Parameter | Value | Reference |
| Binding Affinity (Kd) for Aβ fibrils | 2.3 ± 0.3 nM | [3] |
| Inhibition Constant (Ki) for Aβ1-40 fibrils | 18.5 ± 2.4 nM | [6] |
Table 2: PET Imaging Characteristics and Performance
| Parameter | Value/Finding | Reference |
| Optimal Scanning Time Post-Injection | 40-70 minutes | [1][7] |
| Reference Region for SUVR Calculation | Cerebellar Gray Matter | [1][2] |
| Neocortical SUVR Dynamic Range (Healthy Controls vs. AD) | 1.0 - 3.2 | [4] |
| Correlation with [11C]PiB Neocortical SUVR | Excellent linear correlation (slope = 0.95, r = 0.99) | [4] |
| SUVR Threshold for Aβ Positivity | 1.55 | [1][2] |
| Test-Retest Variability (Reference Logan) | 4-6% across brain regions | [8] |
Experimental Protocols
Radiosynthesis of [18F]AZD4694
The radiosynthesis of [18F]AZD4694 is typically performed via nucleophilic substitution of a suitable precursor. A detailed, step-by-step synthesis protocol is often proprietary to the manufacturer. However, the general principles involve the reaction of [18F]fluoride with a tosylated or other suitably activated precursor molecule, followed by purification. For research purposes, custom radiosynthesis may be required, and published methods should be consulted.
A simplified overview of the radiolabeling process is presented below:
In Vivo PET Imaging Protocol (Human Subjects)
This protocol is a general guideline and should be adapted based on institutional review board (IRB) approval, specific scanner characteristics, and the study's scientific objectives.
1. Subject Preparation:
-
Obtain informed consent.
-
Confirm subject eligibility (e.g., medical history, contraindications to PET).
-
Subjects should fast for at least 4 hours prior to radiotracer injection to ensure stable metabolic conditions.
-
Insert two intravenous catheters, one for radiotracer injection and one for any potential blood sampling.
2. Radiotracer Administration:
-
Administer a bolus injection of [18F]AZD4694 intravenously. A typical dose is around 10 mCi, but this may vary.
3. PET Image Acquisition:
-
Position the subject comfortably in the PET scanner to minimize motion artifacts. A head holder is recommended.
-
Acquire a transmission scan for attenuation correction either before or after the emission scan.
-
Begin dynamic or static PET image acquisition. For quantitative analysis, dynamic scanning is often preferred. For clinical reads, a static acquisition is common.
-
Static Imaging: Acquire data for 30 minutes, starting 40 minutes after the injection (i.e., a 40-70 minute acquisition window).[1][7]
-
Dynamic Imaging: Acquire a series of frames over a 90-minute period.
4. Image Reconstruction and Processing:
-
Reconstruct the PET data using an appropriate algorithm (e.g., ordered subset expectation maximization).[7]
-
Correct for attenuation, scatter, dead time, and radioactive decay.[7]
-
Co-register the PET images with the subject's structural MRI (e.g., T1-weighted) to facilitate anatomical localization of radiotracer binding.
-
Spatially smooth the PET images to improve the signal-to-noise ratio (e.g., using an 8 mm full-width at half-maximum Gaussian kernel).[1][7]
5. Data Analysis:
-
Generate Standardized Uptake Value Ratio (SUVR) maps.[1]
-
Define a reference region, typically the cerebellar gray matter, which is considered to have negligible specific binding of [18F]AZD4694.[1][2]
-
Calculate the SUVR for various cortical regions of interest (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, and cingulate cortices) by dividing the average uptake in the target region by the average uptake in the reference region.[1]
-
A global cortical composite SUVR can be calculated by averaging the SUVRs from these key regions.[1]
-
An SUVR threshold of 1.55 is commonly used to classify scans as amyloid-positive or amyloid-negative.[1][2]
Visualizations
Amyloid Cascade Signaling Pathway
The following diagram illustrates the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the pathogenesis of Alzheimer's disease. [18F]AZD4694 is used to image the Aβ plaques that are a central component of this cascade.
[18F]AZD4694 PET Imaging Experimental Workflow
The following diagram outlines the key steps in a typical [18F]AZD4694 PET imaging study, from subject recruitment to data analysis.
Conclusion
[18F]AZD4694 is a robust and reliable radioligand for the imaging of Aβ plaques. Its favorable pharmacokinetic profile, high binding affinity, and low non-specific white matter binding make it an excellent tool for both research and clinical applications.[4][8] The protocols and data provided in this document are intended to serve as a comprehensive resource for professionals in the field of neuroscience and drug development, facilitating the standardized application of [18F]AZD4694 in the study of Alzheimer's disease and the evaluation of novel therapeutic interventions.
References
- 1. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid beta - Wikipedia [en.wikipedia.org]
- 3. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 4. Amyloid-Beta: Unravelling the Alzheimer’s Enigma | Protein Data Bank in Europe [ebi.ac.uk]
- 5. Alzheimer's Disease and the Amyloid Cascade Hypothesis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
Protocol for Boc Deprotection in the Synthesis of AZD4694
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694, also known as NAV4694, is a fluorine-18 labeled positron emission tomography (PET) tracer used for imaging amyloid-β plaques in the brain, a key pathological hallmark of Alzheimer's disease. The synthesis of AZD4694 involves a multi-step process, often requiring the use of protecting groups to mask reactive functional moieties. One commonly employed protecting group in the synthesis of the AZD4694 precursor is the tert-butoxycarbonyl (Boc) group, which is used to protect an amino group. The removal of the Boc group, or deprotection, is a critical step in the synthetic route. This application note provides a detailed protocol for the Boc deprotection step in the synthesis of a key precursor to AZD4694, based on established synthetic procedures.
Boc Deprotection in the AZD4694 Synthetic Pathway
The synthesis of AZD4694 involves the coupling of a benzofuran moiety with a substituted pyridine ring. In a common synthetic route, the amino group on the pyridine ring is protected with a Boc group to prevent unwanted side reactions during the coupling process. The deprotection of this Boc group is typically achieved under acidic conditions to yield the free amine, which is a direct precursor for the final methylation step to introduce the methylamino group of AZD4694.
The overall transformation for the Boc deprotection step can be represented as follows:
Caption: Boc deprotection of the this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Boc deprotection of the this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
| Parameter | Value |
| Starting Material | tert-butyl (5-(5-hydroxybenzofuran-2-yl)-2-fluoropyridin-6-yl)carbamate |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Experimental Protocol
This protocol details the procedure for the removal of the Boc protecting group from tert-butyl (5-(5-hydroxybenzofuran-2-yl)-2-fluoropyridin-6-yl)carbamate to yield 2-(6-amino-2-fluoropyridin-3-yl)benzofuran-5-ol.
Materials:
-
tert-butyl (5-(5-hydroxybenzofuran-2-yl)-2-fluoropyridin-6-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the Boc-protected precursor (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Stir the solution using a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Trifluoroacetic Acid:
-
Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents) to the stirred solution at 0 °C. A pre-prepared solution of 20-50% TFA in DCM can also be used. The addition should be done dropwise to control any potential exotherm.
-
-
Reaction:
-
After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product.
-
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully neutralize the acidic residue by washing the organic solution with a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO2 gas.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, 2-(6-amino-2-fluoropyridin-3-yl)benzofuran-5-ol, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.
-
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection protocol.
Caption: Experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure build-up. Perform this step slowly and with adequate venting.
This application note provides a comprehensive protocol for the Boc deprotection step in the synthesis of an this compound. Adherence to this protocol and standard laboratory safety procedures is essential for the successful and safe execution of this chemical transformation.
Application Notes and Protocols for the Preclinical Use of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the AZD4694 precursor in preclinical research settings. The information enclosed details the synthesis of the radiolabeled tracer, [¹⁸F]AZD4694, and its application in various experimental protocols to study amyloid-β (Aβ) pathology, a hallmark of Alzheimer's disease.
Introduction to AZD4694
AZD4694, also known as NAV4694, is a second-generation positron emission tomography (PET) radioligand designed to selectively bind to Aβ plaques in the brain.[1][2] Its favorable pharmacokinetic profile, including rapid brain uptake and washout from non-target tissues, makes it a valuable tool for in vivo imaging of amyloid pathology.[1] The precursor molecule is essential for the radiolabeling process to generate the final tracer for use in preclinical models.
Quantitative Data Summary
The following tables summarize key quantitative data for AZD4694 from preclinical studies, facilitating comparison and experimental design.
Table 1: In Vitro Binding Affinity of AZD4694
| Parameter | Value | Species/Tissue | Reference |
| Kd | 2.3 ± 0.3 nM | Human Alzheimer's disease brain tissue | [1] |
Table 2: Preclinical Pharmacokinetics of AZD4694
| Species | Model | Key Findings | Reference |
| Rat | Sprague-Dawley | Rapid brain entry and clearance. | [1] |
| Mouse | Tg2576 | Selective and reversible binding to Aβ deposits. Plaque-bound tracer detected 80 minutes post-injection. | [1] |
Table 3: In Vivo Brain Uptake in Preclinical Models
| Animal Model | Age | Brain Region | Uptake (SUVR) | Reference |
| Tg2576 Mice | Aged | Cortex | Significantly higher than wild-type | [1] |
| APP23 Mice | 18-21 months | Frontal Cortex | Increased retention compared to younger mice | [3] |
| APPswe-PS1dE9 Mice | 19 months | Frontal Cortex | No significant increase with age | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound and the resulting radiotracer are provided below.
Synthesis of the this compound and Radiolabeling
The synthesis of the immediate precursor for [¹¹C]AZD4694 is a four-step convergent synthesis. The final radiolabeling with carbon-11 involves N-¹¹C-methylation using [¹¹C]methyl iodide. For fluorine-18 labeling, a tosylated precursor is typically used.
In Vitro Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for Aβ plaques in brain homogenates.
Materials:
-
[³H]AZD4694
-
Human brain tissue homogenates from Alzheimer's disease patients and healthy controls
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled AZD4694 or another amyloid ligand like PiB)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the competitor compounds.
-
In a 96-well plate, add brain homogenate, [³H]AZD4694 (at a concentration close to its Kd), and either the competitor compound or buffer.
-
For non-specific binding wells, add a high concentration of unlabeled AZD4694.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ and Kᵢ values for the competitor compounds.
Ex Vivo Autoradiography
This protocol is for visualizing the distribution of [³H]AZD4694 in the brains of transgenic mice after in vivo administration.
Materials:
-
[³H]AZD4694
-
Tg2576 mice (or other suitable amyloid model) and wild-type controls
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Administer [³H]AZD4694 intravenously to the mice.
-
At a designated time point (e.g., 80 minutes), euthanize the mice and carefully dissect the brains.[1]
-
Rapidly freeze the brains in isopentane cooled with dry ice.
-
Section the frozen brains into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration.
-
Develop the film or scan the imaging plate to visualize the distribution of radioactivity.
-
Quantify the signal intensity in different brain regions using image analysis software.
In Vivo PET Imaging
This protocol outlines the procedure for performing PET imaging in a mouse model of Alzheimer's disease using [¹⁸F]AZD4694.
Materials:
-
[¹⁸F]AZD4694
-
Tg2576 mice (or other suitable amyloid model) and wild-type controls
-
Small animal PET scanner
-
Anesthesia (e.g., isoflurane)
-
Tail vein catheter
Procedure:
-
Anesthetize the mouse and place it on the scanner bed.
-
Insert a catheter into the tail vein for radiotracer injection.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹⁸F]AZD4694 via the tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).[3]
-
Reconstruct the PET images, applying corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical template or a corresponding MRI scan if available.
-
Define regions of interest (ROIs) on the images (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) using a reference region with low amyloid binding, such as the cerebellum, typically from 40-70 minutes post-injection.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of the this compound in preclinical studies.
References
- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]flutemetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) parameters and detailed analytical protocols for the precursor of AZD4694, a key intermediate in the synthesis of the [¹⁸F]AZD4694 PET imaging agent. Adherence to these guidelines is crucial for ensuring the identity, purity, and overall quality of the precursor, which directly impacts the successful radiolabeling, and ultimately, the safety and efficacy of the final PET tracer.
The immediate precursor to [¹⁸F]AZD4694 is typically a tosylated derivative of an N-Boc-protected nitro-containing aromatic compound. The quality control of this precursor is a critical step to ensure high radiochemical yield and purity of the final [¹⁸F]AZD4694.
Quality Control Parameters
The following table summarizes the key quality control parameters, specifications, and the analytical methods used for their determination for the AZD4694 precursor.
| Parameter | Specification | Analytical Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR | Conforms to the reference spectrum | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Conforms to the reference spectrum | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum | Conforms to the calculated molecular weight (M+H)⁺ | High-Resolution Mass Spectrometry (HRMS) |
| Purity | ||
| HPLC Purity | ≥ 98.0% (AUC) | High-Performance Liquid Chromatography (HPLC) |
| Impurities | ||
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Residual Solvents | ||
| Toluene | ≤ 890 ppm | Gas Chromatography (GC) |
| Acetonitrile | ≤ 410 ppm | Gas Chromatography (GC) |
| Dichloromethane | ≤ 600 ppm | Gas Chromatography (GC) |
| Physical Characteristics | ||
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Melting Point | Report value | Melting Point Apparatus |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Principle: This method separates the this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration of each component is proportional to the area under its corresponding peak.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Under Curve, AUC).
-
Identify and quantify any impurities by comparing their retention times and peak areas to the main peak.
-
Gas Chromatography (GC) for Residual Solvent Analysis
Principle: This method separates volatile organic compounds (residual solvents) based on their boiling points and interactions with the stationary phase in a gas chromatograph.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for solvent analysis (e.g., DB-624)
-
Headspace autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO, suitable for headspace GC)
-
Reference standards for all potential residual solvents (e.g., Toluene, Acetonitrile, Dichloromethane)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution containing known concentrations of each residual solvent in DMSO.
-
Prepare a series of working standards by diluting the stock solution with DMSO.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound into a headspace vial.
-
Add a fixed volume of DMSO.
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes
-
-
-
Analysis:
-
Analyze the standard and sample preparations using the headspace GC system.
-
Create a calibration curve for each solvent using the peak areas from the standard solutions.
-
Calculate the concentration of each residual solvent in the sample based on the calibration curve.
-
Karl Fischer Titration for Water Content
Principle: This method determines the water content of a sample by reacting the water with an iodine-sulfur dioxide-base reagent.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Reagents:
-
Karl Fischer reagent
-
Anhydrous methanol
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound and introduce it into the titration vessel.
-
Start the titration.
-
The instrument will automatically determine the water content.
-
-
Calculation:
-
The water content is typically reported as a percentage (w/w).
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: HPLC Method Workflow for Purity and Impurity Analysis.
Disclaimer: The quality control parameters and protocols provided in these application notes are intended as a general guideline. It is essential for each laboratory to validate these methods and establish their own specifications based on their specific synthesis route, equipment, and regulatory requirements.
Application Notes and Protocols for AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the commercial suppliers of the AZD4694 precursor, along with protocols for its use in the synthesis of the [18F]AZD4694 positron emission tomography (PET) radioligand for amyloid-β imaging.
Commercial Suppliers of this compound
The this compound, also known as AZ13040214 or NAV4614, is available from several commercial suppliers. This precursor is essential for the synthesis of [18F]AZD4694, a radioligand with high affinity for amyloid-β plaques used in Alzheimer's disease research.[1]
| Supplier | Distributor | CAS Number | Molecular Formula | Molecular Weight | Purity | Alternative Names |
| MedChemExpress | Cambridge Bioscience | 1211333-20-8 | C22H25N3O7 | 443.45 | 98.79% | AZ13040214; NAV4614 |
| Key Organics | 1211333-20-8 | C22H25N3O7 | MFCD32669794 |
Experimental Protocols
The primary application of the this compound is in the radiosynthesis of [18F]AZD4694 for PET imaging. The following protocol is a synthesis of methodologies reported in the literature.
2.1. Radiosynthesis of [18F]AZD4694
This protocol outlines the nucleophilic substitution reaction to label the precursor with fluorine-18.
Materials:
-
This compound (tosylated version)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Dry Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol, USP
-
C18 Sep-Pak cartridges
-
Sterile filter (0.22 µm)
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the this compound (typically 2-3 mg) in dry acetonitrile or DMSO (approximately 400 µL) and add it to the dried [18F]fluoride complex.[2] Heat the reaction mixture at 100-110°C for 10-20 minutes.[2][3]
-
Purification:
-
Cool the reaction mixture and dilute it with water.
-
Load the crude product onto a C18 Sep-Pak cartridge that has been pre-conditioned with ethanol and water.[2]
-
Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.
-
Elute the [18F]AZD4694 from the cartridge with ethanol.
-
Further purification can be achieved using semi-preparative HPLC.
-
-
Formulation: The purified [18F]AZD4694 is formulated in a suitable buffer, such as phosphate-buffered saline with a low percentage of ethanol, and passed through a sterile filter for intravenous injection.
2.2. Quality Control
Quality control measures are crucial to ensure the safety and efficacy of the radiotracer.
| Parameter | Method | Typical Specification |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | >98%[4][5] |
| Molar Activity | Calculated from the ratio of radioactivity to the molar amount of the compound | 255 ± 125 GBq/µmol[3] |
| Radiochemical Yield | Decay-corrected, based on starting [18F]fluoride activity | 13 ± 3% to 42%[3][6] |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility and Endotoxins | Standard microbiological testing | Sterile and pyrogen-free |
HPLC Analysis Conditions:
-
Column: Zorbax C18 300SB (250 x 9.4 mm; 4 µm)[6]
-
Mobile Phase: Gradient elution with water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).[6]
-
Flow Rate: 3 mL/min[6]
-
Detection: UV (254 nm) and a radiochemical detector.[6]
-
Retention Time: Approximately 17.6 ± 0.8 min.[3]
Application in Amyloid-β Imaging
[18F]AZD4694 is a PET radioligand used for the in vivo imaging of amyloid-β plaques in the brain, a key pathological hallmark of Alzheimer's disease.[7]
3.1. PET Imaging Protocol
-
Patient Preparation: Patients are typically positioned comfortably in the PET scanner.
-
Radiotracer Administration: A bolus injection of [18F]AZD4694 (typically 350 ± 50 MBq) is administered intravenously.[3]
-
Image Acquisition: PET scans are typically acquired 40-70 minutes after the injection.[8]
-
Image Analysis: The uptake of the radiotracer in different brain regions is quantified, often as a Standardized Uptake Value Ratio (SUVR), using a reference region like the cerebellar gray matter.[9] An SUVR threshold of 1.55 is often used to determine amyloid-β positivity.[10][11]
3.2. Binding Affinity
[18F]AZD4694 exhibits high affinity for amyloid-β fibrils.
| Ligand | Target | Kd (nM) |
| AZD4694 | Amyloid-β Fibrils | 2.3 ± 0.3[7] |
| [18F]-7B (similar compound) | AD Homogenates | 17.7[2] |
| [18F]-7B (similar compound) | Aβ1-42 Fibrils | 61[2] |
Diagrams
Experimental Workflow for [18F]AZD4694 Synthesis and Imaging
Caption: Workflow from precursor to PET imaging result.
Signaling Pathway: Amyloid-β Plaque Detection
Caption: Detection of amyloid-β plaques using [18F]AZD4694.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. projects.itn.pt [projects.itn.pt]
- 7. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Navigating the Synthesis of AZD4694: A Technical Support Guide for Researchers
For scientists and researchers in the field of drug development and neuroimaging, the successful synthesis of the PET radioligand AZD4694 is crucial for the in-vivo quantification of β-amyloid plaques. This technical support center provides a comprehensive guide with detailed troubleshooting steps and frequently asked questions to address common challenges encountered during the radiochemical synthesis of [¹⁸F]AZD4694, aiming to enhance radiochemical yield and ensure product quality.
Troubleshooting Guide: Enhancing Radiochemical Yield
Researchers may face several hurdles during the synthesis of [¹⁸F]AZD4694. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield (RCY) | Inefficient [¹⁸F]Fluoride Trapping: Incomplete trapping of the initial [¹⁸F]fluoride on the anion exchange cartridge. | Ensure the QMA (quaternary methylammonium) cartridge is preconditioned according to protocol (e.g., with potassium carbonate and water) to ensure optimal trapping efficiency. |
| Incomplete Drying of [¹⁸F]Fluoride: Residual water in the reaction vessel can significantly reduce the nucleophilicity of the fluoride ion. | Perform azeotropic drying with acetonitrile under a stream of inert gas and reduced pressure until the residue is completely dry. Repeat the drying step if necessary. | |
| Suboptimal Reaction Temperature: The temperature for the nucleophilic substitution reaction is critical. | Maintain a stable reaction temperature of 105°C during the 7-minute reaction of the precursor with the dried [¹⁸F]fluoride complex.[1] | |
| Precursor Degradation: The N-Boc protected nitro precursor may be sensitive to light, temperature, or improper storage. | Store the precursor according to the manufacturer's instructions, typically in a cool, dark, and dry place. Use fresh precursor for each synthesis. | |
| Inefficient Deprotection: Incomplete removal of the Boc protecting group will result in the protected intermediate and lower the final product yield. | Ensure the correct concentration and volume of hydrochloric acid are used for the deprotection step. Monitor the reaction time and temperature as specified in the protocol. | |
| Low Radiochemical Purity | Incomplete Purification: Inefficient separation of the desired product from unreacted [¹⁸F]fluoride, protected intermediate, or other byproducts. | Optimize the solid-phase extraction (SPE) purification. Ensure proper conditioning of the C18 cartridge and use the specified wash and elution solvents. Consider implementing an HPLC purification step for higher purity. |
| Radiolysis: Decomposition of the radiolabeled product due to high radioactivity concentration. | Minimize the synthesis time and consider the use of radical scavengers like ascorbic acid in the final formulation.[1] | |
| Low Specific Activity | Carrier [¹⁸F]Fluoride: Contamination with non-radioactive fluoride ions. | Use high-purity target water ([¹⁸O]H₂O) and ensure all reagents and solvents are free of fluoride contamination. |
| "Cold" Precursor Overload: Using an excessive amount of the precursor can lead to a lower specific activity. | Optimize the precursor amount. A typical synthesis uses around 3 mg of the AZD4694 precursor.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for the synthesis of [¹⁸F]AZD4694?
A1: Reported decay-corrected radiochemical yields for [¹⁸F]AZD4694 (also known as NAV4694) are typically in the range of 13 ± 3%.[2] One study reported an average radiochemical yield of 16% after a 65-minute synthesis time.[3]
Q2: What is the recommended precursor for the radiosynthesis of [¹⁸F]AZD4694?
A2: The synthesis of [¹⁸F]AZD4694 is typically achieved through radiofluorination of the corresponding N-Boc–protected nitro precursor, followed by acidic deprotection.[3]
Q3: What are the key steps in the radiosynthesis of [¹⁸F]AZD4694?
A3: The synthesis involves several key stages:
-
[¹⁸F]Fluoride Production and Trapping: Production of no-carrier-added (n.c.a.) aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction, followed by trapping on a QMA cartridge.[1]
-
Elution and Drying: Elution of [¹⁸F]fluoride into the reactor using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile, followed by azeotropic drying.[1]
-
Radiolabeling: Reaction of the dried [¹⁸F]fluoride complex with the this compound in DMSO at 105°C.[1]
-
Deprotection: Acidic hydrolysis to remove the Boc protecting group.
-
Purification: Solid-phase extraction using a C18 cartridge to purify the final product.[1]
Q4: How can I ensure the quality and purity of the final [¹⁸F]AZD4694 product?
A4: Quality control measures should include:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC, which should be greater than 98%.[3]
-
Specific Activity: A crucial parameter, with reported values around 555 ± 230 GBq/µmol.[3]
-
Residual Solvents: Analysis by gas chromatography to ensure levels of solvents like DMSO and ethanol are within acceptable limits.
Experimental Protocols
Detailed Radiosynthesis of [¹⁸F]AZD4694
This protocol is adapted from a published procedure and provides a step-by-step guide for the synthesis.[1]
Materials:
-
No-carrier-added (n.c.a.) aqueous [¹⁸F]fluoride
-
Sep-Pak Light QMA cartridge (Waters)
-
0.05M Potassium Carbonate (K₂CO₃) solution
-
Deionized water
-
Acetonitrile (MeCN)
-
Kryptofix 2.2.2.
-
This compound (N-Boc protected nitro precursor)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
C18 Sep-Pak cartridge
-
Ethanol (EtOH)
-
Sterile phosphate buffer
-
Ascorbic acid
Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution through a preconditioned Sep-Pak Light QMA cartridge (preconditioned with 10 mL of 0.05M K₂CO₃ followed by 10 mL of deionized water).
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel with a solution of 1.5 mL acetonitrile containing 11 ± 1 mg of Kryptofix 2.2.2. and 15-20 µmol of potassium carbonate. Evaporate the solution to dryness at 95°C under a stream of inert gas and reduced pressure. Repeat with additional acetonitrile for 15 minutes to ensure complete drying.
-
Radiolabeling: Add a solution of 3 mg of the this compound in 1 mL of DMSO to the reactor. Heat the mixture to 105°C for 7 minutes to generate the protected [¹⁸F]AZD4694.
-
Deprotection and Purification: After cooling, perform acidic hydrolysis to remove the Boc protecting group. The resulting solution is then passed through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of water.
-
Final Formulation: Elute the purified [¹⁸F]AZD4694 from the C18 cartridge with 0.5 mL of ethanol, followed by 9.5 mL of sterile phosphate buffer. Add 25 µL of ascorbic acid as a stabilizer.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]AZD4694.
Caption: Troubleshooting decision tree for low radiochemical yield.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-step High-yield Radiosynthesis and Evaluation of a Sensitive 18F-Labeled Ligand for Imaging Brain Peripheral Benzodiazepine Receptors with PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD4694 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of AZD4694. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for AZD4694?
A1: The synthesis of AZD4694, a substituted benzofuran-pyridine derivative, typically involves a convergent approach. Key steps include the formation of a functionalized benzofuran core, followed by a palladium-catalyzed cross-coupling reaction (such as a Suzuki-Miyaura or Sonogashira coupling) to link it to a substituted pyridine ring. Subsequent steps involve functional group manipulations, such as demethylation and N-methylation, to install the required moieties.
Q2: What are the critical reaction steps that are prone to impurity formation?
A2: Several steps in the synthesis of AZD4694 require careful control to minimize the formation of impurities. These include:
-
Benzofuran ring formation: Intramolecular cyclization can sometimes lead to regioisomers or incomplete cyclization.
-
Palladium-catalyzed cross-coupling: These reactions are sensitive to catalyst choice, reaction conditions, and substrate purity, and can result in side products like homo-coupled compounds.
-
Demethylation: The cleavage of methoxy groups often requires harsh reagents, which can lead to degradation of the core structure if not performed carefully.
-
N-methylation: This step can be prone to over-methylation, leading to the formation of quaternary ammonium salts.
Q3: What analytical techniques are recommended for monitoring the synthesis and purity of AZD4694?
A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction progress and assessing the purity of intermediates and the final product. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry detection (LC-MS), is invaluable for separating and identifying the desired product from impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final compound and key intermediates.
Troubleshooting Guide
Issue 1: Low yield in the Suzuki-Miyaura cross-coupling step.
-
Question: I am experiencing low yields in the Suzuki-Miyaura coupling between my benzofuran boronic acid derivative and the pyridine halide. What are the potential causes and solutions?
-
Answer: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.
-
Troubleshooting:
-
Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and promote the desired catalytic cycle.
-
-
-
Deboronated Starting Material: The pyridine boronic acid may be unstable and undergo deboronation.
-
Troubleshooting:
-
Ensure the boronic acid is of high quality and stored under anhydrous conditions.
-
Use the boronic acid as soon as possible after preparation or purchase.
-
-
-
Inefficient Transmetalation: The transmetalation step of the catalytic cycle may be slow.
-
Troubleshooting:
-
Optimize the base used (e.g., try Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃).
-
Ensure the solvent system is appropriate; sometimes a mixture of solvents (e.g., dioxane/water) is beneficial.
-
-
-
Issue 2: Incomplete demethylation of the methoxy precursor.
-
Question: My demethylation reaction using BBr₃ is sluggish and gives a mixture of starting material, the desired product, and some unidentifiable byproducts. How can I improve this step?
-
Answer: Demethylation of aryl methyl ethers can be challenging. Incomplete reaction and byproduct formation are common issues.
-
Reagent Reactivity: Boron tribromide (BBr₃) is highly reactive and sensitive to moisture.
-
Troubleshooting:
-
Use a fresh bottle of BBr₃ or a recently purchased solution.
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Perform the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature to control reactivity.
-
-
-
Alternative Reagents: If BBr₃ proves problematic, other demethylating agents can be considered.
-
Troubleshooting:
-
Try using pyridine hydrochloride at high temperatures (as a melt). This can be effective but requires careful temperature control.
-
Consider using a nucleophilic demethylation agent like sodium ethanethiolate in a polar aprotic solvent (e.g., DMF), though this method is often used for less sensitive substrates.
-
-
-
Issue 3: Formation of a quaternary amine byproduct during N-methylation.
-
Question: During the N-methylation of the aminopyridine precursor, I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the over-methylated quaternary ammonium salt. How can I prevent this?
-
Answer: Over-methylation is a common side reaction in the N-methylation of amines.
-
Control of Stoichiometry: Using a large excess of the methylating agent can drive the reaction towards the quaternary salt.
-
Troubleshooting:
-
Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Use close to one equivalent.
-
Slowly add the methylating agent to the reaction mixture to avoid localized high concentrations.
-
-
-
Reaction Conditions: The choice of base and reaction temperature can influence the outcome.
-
Troubleshooting:
-
Use a non-nucleophilic, hindered base to deprotonate the amine.
-
Run the reaction at a lower temperature to improve selectivity.
-
-
-
Data Presentation: Common Impurities in AZD4694 Synthesis
The following table summarizes potential impurities that may be observed during the synthesis of AZD4694. The quantitative data provided is hypothetical and for illustrative purposes to guide researchers in what they might expect. Actual impurity profiles will vary depending on the specific synthetic route and reaction conditions.
| Impurity Name | Potential Origin | Typical Level (Hypothetical) | Analytical Method for Detection |
| Homo-coupled Benzofuran Dimer | Suzuki-Miyaura Coupling | < 2% | HPLC-MS, ¹H NMR |
| Deboronated Benzofuran | Suzuki-Miyaura Coupling | < 1% | HPLC-MS |
| Homo-coupled Pyridine Dimer | Suzuki-Miyaura Coupling | < 1% | HPLC-MS, ¹H NMR |
| Incompletely Demethylated Intermediate | Demethylation Step | 1-5% | HPLC-MS, ¹H NMR |
| Quaternary N-methyl Pyridinium Salt | N-methylation Step | < 3% | LC-MS, ¹H NMR |
| Unreacted Starting Materials | Any Step | Variable | HPLC-MS, TLC |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify peaks corresponding to the expected product and potential impurities based on their mass-to-charge ratios.
-
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude product in the minimum amount of a suitable solvent (e.g., DMSO or DMF).
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Develop a gradient based on the analytical HPLC separation to achieve good resolution between the product and impurities.
-
Flow Rate: 20-40 mL/min, depending on the column size.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, neutralize the TFA if necessary, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Synthetic pathway for AZD4694 highlighting key steps and potential impurity formation points.
Caption: A logical workflow for troubleshooting common issues encountered during chemical synthesis.
Technical Support Center: AZD4694 Precursor
Welcome to the technical support center for the AZD4694 precursor. This resource is designed to assist researchers, scientists, and drug development professionals with the stability, storage, and handling of the this compound for the synthesis of the PET imaging agent [¹⁸F]AZD4694 (also known as NAV4694 or Flutafuranol F-18).
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound, also known by its chemical name 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol tosylate or alternative names such as AZ13040214 and NAV4614, is the immediate chemical antecedent used in the synthesis of the radiolabeled PET tracer [¹⁸F]AZD4694. This tracer is utilized for the in vivo imaging of amyloid-β plaques in the brain, a key biomarker for Alzheimer's disease.
Q2: What is the primary use of the this compound?
A2: The primary application of the this compound is in the radiochemical synthesis of [¹⁸F]AZD4694. This process involves a nucleophilic aromatic substitution reaction where the tosylate group of the precursor is replaced with the radioactive isotope fluorine-18.
Q3: What are the key chemical properties of the this compound?
A3: While detailed proprietary data may vary by supplier, the precursor is a tosylated form of the final AZD4694 molecule. The tosylate group serves as a good leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of the this compound in radiolabeling experiments.
Issue 1: Low Radiochemical Yield in [¹⁸F]AZD4694 Synthesis
-
Possible Cause 1: Precursor Degradation. The stability of the tosylated precursor is critical for a successful radiolabeling reaction. Improper storage can lead to degradation, reducing the amount of active precursor available for the reaction.
-
Solution: Ensure the precursor is stored under the recommended conditions (see Storage and Stability section). It is advisable to use fresh batches of the precursor and to perform quality control checks, such as HPLC analysis, to confirm its purity before use.
-
-
Possible Cause 2: Inefficient Fluorination Reaction. The nucleophilic aromatic substitution for ¹⁸F-labeling is sensitive to various factors.
-
Solution:
-
Optimize Reaction Conditions: Review and optimize the reaction temperature, time, and precursor concentration. Published protocols often use temperatures around 110°C and reaction times of 5-10 minutes with precursor concentrations ranging from 0.5 to 2.0 mg.
-
Ensure Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride ion. Ensure all solvents and reagents are anhydrous.
-
Phase-Transfer Catalyst: The efficiency of the reaction can be improved by using a suitable phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a weak base like potassium carbonate.
-
-
-
Possible Cause 3: Impurities in Reagents or Solvents.
-
Solution: Use high-purity, anhydrous solvents (e.g., acetonitrile, DMSO) and reagents for the radiolabeling reaction. Impurities can quench the reaction or lead to the formation of side products.
-
Issue 2: Inconsistent Radiochemical Purity
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using radio-TLC or radio-HPLC.
-
-
Possible Cause 2: Formation of Side Products.
-
Solution: Optimize the reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, or the amount of base used.
-
-
Possible Cause 3: Inefficient Purification.
-
Solution: The purification of [¹⁸F]AZD4694 is typically performed using solid-phase extraction (SPE) with C18 cartridges followed by HPLC. Ensure the C18 cartridge is properly conditioned and that the HPLC method is optimized for the separation of [¹⁸F]AZD4694 from the unreacted precursor and any byproducts.
-
Storage and Stability
Proper storage of the this compound is crucial to maintain its chemical integrity and ensure reproducible results in radiolabeling experiments. While specific recommendations may vary slightly between suppliers, the following general guidelines for tosylated precursors for PET imaging should be followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures minimize the rate of potential degradation reactions. |
| Light | Store in a light-protected vial (e.g., amber vial). | Many organic molecules, especially those with aromatic rings, can be sensitive to light, which can induce photochemical degradation. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Tosylated compounds can be susceptible to hydrolysis. Preventing exposure to moisture is critical for maintaining the integrity of the precursor. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
Shelf Life: The shelf life of the this compound will depend on the supplier and storage conditions. It is recommended to refer to the manufacturer's certificate of analysis for specific expiry dates. For optimal results, it is best to use the precursor well within its recommended shelf life.
Experimental Protocols
1. Quality Control of this compound
-
Objective: To verify the identity and purity of the this compound before use in radiolabeling.
-
Methodology:
-
Prepare a standard solution of the this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The chromatogram should show a single major peak corresponding to the precursor, and the purity should be within the supplier's specifications (typically >95%).
-
The identity can be further confirmed by mass spectrometry (MS) to verify the molecular weight.
-
2. Synthesis of [¹⁸F]AZD4694
-
Objective: To synthesize [¹⁸F]AZD4694 from the tosylated precursor.
-
Methodology:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃).
-
Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Dissolve the this compound (typically 0.5-2.0 mg) in an anhydrous solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]fluoride/catalyst complex.
-
Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined time (e.g., 5-10 minutes).
-
After the reaction, quench the mixture and perform a preliminary purification using a C18 Sep-Pak cartridge.
-
Further purify the product using semi-preparative HPLC.
-
The final product is formulated in a physiologically compatible solution for injection.
-
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield.
Technical Support Center: Optimization of AZD4694 Radiofluorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of AZD4694 radiofluorination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiosynthesis of [¹⁸F]AZD4694.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low Radiochemical Yield (RCY) | - Inefficient drying of the [¹⁸F]fluoride-Kryptofix complex.- Suboptimal reaction temperature.- Insufficient precursor amount.- Incomplete hydrolysis of the protecting group (if applicable).- Issues with the automated synthesis module. | - Drying: Ensure the azeotropic drying with acetonitrile is performed thoroughly under a stream of inert gas and reduced pressure to remove all water.[1]- Temperature: Optimize the reaction temperature. A common starting point is 105-115°C.[1][2] For similar tracers, temperatures up to 130°C have been used to improve efficiency.[3]- Precursor Amount: While 3 mg of the AZD4694 precursor is a common starting point, consider increasing the amount if yields are consistently low.[1] For other tracers, amounts around 1-2 mg have been optimized.[2][3]- Automated Synthesizer: If using an automated module like Tracerlab, ensure the program and reagent delivery are functioning correctly.[2] |
| Low Radiochemical Purity (RCP) | - Incomplete reaction.- Formation of side products due to high temperature or prolonged reaction time.- Inefficient purification. | - Reaction Time: A typical reaction time is around 7-10 minutes.[1][4] Extending this may not necessarily improve yield and could lead to impurity formation.[5]- Purification: Optimize the HPLC or SPE purification method. For SPE with a C18 cartridge, ensure proper conditioning and use appropriate wash and elution solvents. A common procedure involves washing with water and then eluting the product with ethanol or acetonitrile.[1][6]- Analytical HPLC: Use an analytical HPLC system to identify the nature of the impurities, which can help in optimizing the reaction and purification conditions.[2] |
| High Levels of Residual Solvents (e.g., DMSO) | - Inefficient evaporation or purification. | - Purification: Ensure the final product formulation step, often involving a C18 cartridge, effectively removes residual solvents like DMSO. The cartridge should be washed thoroughly with water after trapping the product before elution.[1]- QC Testing: Quantify residual solvents using gas chromatography (GC) to ensure they are below acceptable limits. |
| Inconsistent Results Between Batches | - Variability in precursor quality or stability.- Inconsistent manual operations.- Fluctuations in cyclotron-produced [¹⁸F]fluoride activity. | - Precursor: Store the precursor under recommended conditions to prevent degradation.[5] Use a consistent source and batch of the precursor for a series of experiments.- Automation: Utilize an automated synthesis module to improve reproducibility compared to manual synthesis.[2][3][7]- Standardization: Standardize all experimental parameters, including reagent preparation, reaction timing, and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield for [¹⁸F]AZD4694 synthesis?
A1: The radiochemical yield can vary depending on the synthesis method and optimization. Reported decay-corrected radiochemical yields for similar tracers are often in the range of 13-42%.[4][8] Optimization of parameters such as precursor amount, reaction temperature, and purification method is crucial to achieving a good yield.
Q2: What is the recommended precursor amount for the radiofluorination of AZD4694?
A2: A commonly used amount for the this compound is 3 mg per synthesis.[1] However, for similar tracers, successful syntheses have been performed with precursor amounts ranging from 1 mg to 2 mg.[2][3] The optimal amount may need to be determined empirically for your specific setup.
Q3: What are the optimal reaction temperature and time?
A3: A typical starting point for the radiofluorination of the this compound is a reaction temperature of 105°C for 7 minutes.[1] For other similar amyloid imaging agents, temperatures have been optimized to around 115-130°C for 10 minutes.[2][3] It is recommended to perform optimization studies to find the best conditions for your system.
Q4: What purification methods are recommended for [¹⁸F]AZD4694?
A4: The most common purification methods are semi-preparative High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) using a C18 cartridge.[1][2] SPE is often preferred for its simplicity and speed, making it suitable for routine clinical production.[2][8]
Q5: How can I ensure the quality of the final [¹⁸F]AZD4694 product?
A5: Quality control (QC) testing is essential. Key parameters to assess include:
-
Radiochemical Purity: Typically determined by analytical HPLC, should be >95%.[2]
-
Specific Activity: This is an important parameter, especially for receptor-binding radiotracers.
-
Residual Solvents: Levels of solvents like acetonitrile and DMSO should be quantified (e.g., by GC) and meet pharmacopeial limits.
-
pH: The pH of the final formulation should be suitable for intravenous injection.
-
Radionuclidic Purity: Assessed by gamma spectroscopy to ensure the absence of other radioisotopes.[9][10]
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]AZD4694
This protocol is a generalized procedure based on published methods for [¹⁸F]AZD4694 and similar tracers.[1][2]
1.1. Reagent Preparation:
-
Prepare a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile and water.
-
Dissolve the this compound (e.g., 3 mg) in dimethyl sulfoxide (DMSO) (e.g., 1 mL).[1]
1.2. Trapping and Elution of [¹⁸F]Fluoride:
-
Pass the cyclotron-produced aqueous [¹⁸F]fluoride through a pre-conditioned QMA cartridge to trap the [¹⁸F]⁻.
-
Elute the [¹⁸F]fluoride from the QMA cartridge into the reactor vessel using the K2.2.2/K₂CO₃ solution.[1]
1.3. Azeotropic Drying:
-
Evaporate the solvent to dryness with heating (e.g., 95°C), a stream of inert gas (e.g., nitrogen or helium), and reduced pressure.
-
Add anhydrous acetonitrile and repeat the evaporation process to ensure the complex is free of water.[1]
1.4. Radiofluorination Reaction:
-
Add the precursor solution in DMSO to the dried [¹⁸F]fluoride-Kryptofix complex.
-
Heat the reaction mixture at the optimized temperature (e.g., 105°C) for the optimized time (e.g., 7 minutes).[1]
1.5. Purification:
-
Hydrolysis (if applicable): If the precursor has a protecting group, perform a hydrolysis step (e.g., with HCl) followed by neutralization.
-
Solid-Phase Extraction (SPE):
-
Dilute the crude reaction mixture with water.
-
Load the diluted mixture onto a pre-conditioned C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the final product, [¹⁸F]AZD4694, from the cartridge with a small volume of ethanol, followed by a sterile buffer solution for formulation.[1]
-
Data Presentation
Table 1: Comparison of Radiosynthesis Parameters for Amyloid PET Tracers
| Parameter | [¹⁸F]AZD4694 (Example)[1] | [¹⁸F]AV-45 (Florbetapir)[2] |
| Precursor Amount | 3 mg | 1 mg |
| Solvent | DMSO | DMSO |
| Reaction Temperature | 105°C | 115°C |
| Reaction Time | 7 min | 10 min |
| Purification Method | SPE (C18) | HPLC followed by SPE (C18) |
| Radiochemical Yield | Not explicitly stated | 14.8 ± 2.1% (n=4) |
| Radiochemical Purity | >95% (implied) | >95% |
| Total Synthesis Time | Not explicitly stated | ~60 min |
Visualizations
Caption: Experimental workflow for the synthesis of [¹⁸F]AZD4694.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 3. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
Technical Support Center: AZD4694 Precursor Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the deprotection of the AZD4694 precursor.
Frequently Asked Questions (FAQs)
Q1: What is the protecting group on the this compound?
A1: The immediate precursor to AZD4694 is typically an N-Boc-protected nitro compound. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the synthesis and radiolabeling steps.
Q2: What is the standard method for deprotection of the N-Boc-protected this compound?
A2: The standard deprotection method involves acidic hydrolysis. Specifically, treatment with hydrochloric acid (HCl) is a common procedure to remove the Boc group.[1] One reported method uses 0.6 M HCl for 5 minutes following the radiofluorination step.[2]
Q3: Why is the deprotection step necessary?
A3: The deprotection step is crucial to unmask the free amine group, which is a key structural feature of the final AZD4694 molecule. This amine is essential for the compound's binding affinity to beta-amyloid plaques.
Q4: What are the most common challenges observed during the deprotection of the this compound?
A4: Common challenges include incomplete deprotection leading to low yields of the final product, potential side reactions due to the presence of other sensitive functional groups in the molecule, and difficulties in the purification of the deprotected product from the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of the N-Boc-protected this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Product | Incomplete reaction. | - Increase the reaction time or temperature. However, monitor for potential degradation of the product. - Increase the concentration of the acid (e.g., HCl). - Ensure the starting material is of high purity. |
| Degradation of the product. | - Use milder acidic conditions (e.g., lower concentration of HCl, or a weaker acid). - Decrease the reaction temperature and/or time. - Consider alternative deprotection methods if the molecule is particularly sensitive to strong acids. | |
| Presence of Impurities in the Final Product | Incomplete deprotection. | - Optimize the deprotection conditions as described above. - Employ a more efficient purification method, such as preparative HPLC. |
| Side reactions. | - The acidic conditions might be too harsh for other functional groups in the molecule. Explore milder deprotection reagents. - Protect other sensitive functional groups if possible during the synthesis. | |
| Difficulty in Purifying the Deprotected Product | Similar polarity of the starting material and product. | - Optimize the chromatographic conditions (e.g., solvent gradient, column type) for better separation. - Consider a different purification technique, such as crystallization or solid-phase extraction. |
| Formation of salt with the acid. | - Neutralize the reaction mixture with a suitable base before purification. - Use a purification method that is compatible with the salt form of the product. |
Experimental Protocols
Standard Boc Deprotection Protocol (Acidic Hydrolysis)
-
Reaction Setup: Dissolve the N-Boc-protected this compound in a suitable solvent (e.g., methanol, dioxane).
-
Acid Addition: Add a solution of hydrochloric acid (e.g., 0.6 M) to the reaction mixture.[2]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for a specified time (e.g., 5 minutes to a few hours).[2] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography, preparative HPLC).
Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection of the N-Boc-protected this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in this compound deprotection.
References
Technical Support Center: Reducing Nonspecific Binding of 18F-Labeled Tracers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to nonspecific binding of 18F-labeled tracers in positron emission tomography (PET) imaging experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues with high nonspecific binding in your experiments.
Problem: High background signal obscuring the specific signal from the target.
| Potential Cause | Suggested Solution |
| Tracer Lipophilicity | Highly lipophilic tracers can partition into lipid-rich tissues like cell membranes and white matter, independent of target binding. Consider redesigning the tracer to be more hydrophilic. This can be achieved by introducing polar functional groups or PEG chains.[1][2] |
| Plasma Protein Binding | The tracer may be binding to plasma proteins, such as albumin, reducing the free fraction available to bind to the target.[3][4][5] Pre-treat with a compound that has a high affinity for the plasma protein binding site but not the target of interest. |
| Off-Target Binding | The tracer may have an affinity for other receptors or enzymes.[3] Perform blocking studies with known ligands for potential off-target sites to identify and quantify this binding. |
| Radiometabolites | The tracer may be breaking down into radiometabolites with different binding characteristics.[3] Analyze blood and tissue samples at various time points using techniques like HPLC to identify and quantify radiometabolites. |
| Insufficient Uptake/Washout Time | The time between tracer injection and scan acquisition may not be sufficient for the tracer to distribute to the target and for unbound tracer to wash out from non-target tissues.[3] Optimize the uptake time by performing dynamic scanning or imaging at multiple time points post-injection. |
| Low Radiochemical Purity | Radioactive impurities can contribute to background signal.[3] Ensure the radiochemical purity of the tracer is high (typically >95%) at the time of injection. |
| Low Molar Activity | Low molar activity means a higher mass of the tracer is injected, which can lead to saturation of the target receptors and increased binding to low-affinity, nonspecific sites.[3] Use a tracer with high molar activity to ensure "tracer conditions". |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high nonspecific binding with 18F-labeled tracers?
High nonspecific binding of 18F-labeled tracers can be attributed to several factors:
-
Lipophilicity: A tracer's tendency to dissolve in fats can lead to its accumulation in lipid-rich environments like cell membranes, independent of specific receptor binding.[3]
-
Plasma Protein Binding: Binding to proteins in the blood, primarily albumin, reduces the amount of free tracer available to enter the target tissue.[3][4][5]
-
Off-Target Binding: The tracer may bind to other receptors or enzymes for which it has some affinity.[3]
-
Radiometabolites: The breakdown of the tracer into different chemical forms can lead to altered binding profiles and contribute to background signal.[3]
Q2: How can I quantify the level of nonspecific binding in my PET study?
Nonspecific binding is typically quantified by determining the non-displaceable binding potential (BPND). This is achieved through a "blocking" or "pre-saturation" study.[3] In this type of study, a non-radioactive compound (a "blocking agent") that has high affinity and selectivity for the target receptor is administered before the radiotracer. This blocking agent occupies the target receptors, preventing the radiotracer from binding specifically. The remaining signal detected by the PET scanner is then considered to be due to nonspecific binding and free tracer in the tissue. By comparing the PET signal from a baseline scan (without the blocking agent) and the blocking scan, the specific binding can be calculated.[3][6]
Q3: What are some common blocking agents and how do I choose one?
The choice of a blocking agent is critical and depends on the specific target of your 18F-labeled tracer. An ideal blocking agent has high selectivity and affinity for the target receptor but does not interact with other receptors that might be present. For example, in studies targeting the cannabinoid receptor 1 (CB1R) with [18F]FMePPEP, the antagonist Rimonabant can be used.[3] For fibroblast activation protein (FAP) targeted tracers, UAMC1110 can be used as a competitor.[7] The scientific literature for your specific target is the best resource for identifying appropriate blocking agents.
Q4: Can the radiolabeling chemistry influence nonspecific binding?
Yes, the method used to label a molecule with 18F can influence its physicochemical properties, such as lipophilicity, which in turn affects nonspecific binding. For example, a study comparing two different "click chemistry" methods for synthesizing 18F-folates found that the strain-promoted reaction resulted in a more lipophilic product with higher nonspecific binding compared to the copper-catalyzed reaction.[1]
Q5: How does plasma protein binding affect my results?
When a tracer binds to plasma proteins, it is generally unable to cross cell membranes and reach its target.[5] This reduces the effective concentration of the tracer available for specific binding and can lead to an underestimation of target density. It can also alter the tracer's biodistribution and clearance from the body.[4]
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Quantify Nonspecific Binding
Objective: To determine the non-displaceable binding (VND) of an 18F-labeled tracer in vivo.
Materials:
-
18F-labeled tracer
-
Target-specific antagonist (blocking agent)
-
PET/CT or PET/MR scanner
-
Anesthetized research animal
Procedure:
-
Baseline Scan: a. Anesthetize the animal and position it in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus injection of the 18F-labeled tracer intravenously. d. Acquire dynamic PET data for a predetermined duration (e.g., 90-120 minutes).[3] e. Reconstruct the dynamic PET data.
-
Blocking Scan: a. On a separate day, or after a sufficient washout period, anesthetize the same animal and position it in the PET scanner. b. Pre-treat the animal with an intravenous injection of the blocking agent (e.g., 1-2 mg/kg of Rimonabant for CB1R studies) 30 minutes prior to the radiotracer injection.[3][6] c. Administer a bolus injection of the 18F-labeled tracer. d. Acquire and reconstruct dynamic PET data as in the baseline scan.
-
Data Analysis: a. Draw regions of interest (ROIs) on the brain images (or other target tissues) for both scans. b. Generate time-activity curves (TACs) for each ROI. c. The TACs from the blocking scan represent the non-displaceable binding. d. Calculate the binding potential (BPND) using an appropriate kinetic model that incorporates data from both scans.[3]
Protocol 2: In Vitro Cell Uptake and Blocking Assay
Objective: To assess the specific binding of an 18F-labeled tracer to cells expressing the target receptor.
Materials:
-
Cell line expressing the target receptor (e.g., A549-FAP)
-
Control cell line not expressing the target receptor
-
18F-labeled tracer
-
Blocking agent (competitor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glycine HCl solution (for internalization experiments)
Procedure:
-
Cell Seeding: Seed the target-expressing and control cells in appropriate culture plates and allow them to adhere overnight.
-
Tracer Incubation: a. Add a known concentration of the 18F-labeled tracer (e.g., 0.2 MBq) to the cell culture and incubate at 37°C for various time intervals (e.g., 5, 15, 30, 60, 120 minutes).[7]
-
Blocking Condition: a. For blocking studies, pre-treat a set of target-expressing cells with a high concentration of the blocking agent (e.g., 2.5 µmol/mL of UAMC1110) for 5 minutes before adding the 18F-labeled tracer.[7]
-
Washing: a. After incubation, remove the medium and wash the cells twice with cold PBS to remove unbound tracer.[7]
-
Cell Lysis and Counting: a. Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
(Optional) Internalization Assay: a. After the PBS wash, incubate the cells with a glycine HCl solution (e.g., 1 mol/L, pH 2.2) for 10 minutes at 37°C to remove surface-bound radioactivity.[7] b. Collect the supernatant (surface-bound fraction) and lyse the remaining cells (internalized fraction). c. Measure the radioactivity in both fractions.
Quantitative Data Summary
Table 1: Impact of Lipophilicity on Nonspecific Binding of Two 18F-Folates
| Tracer | LogD Value | Tumor-to-Blood Ratio | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio |
| 18F-DBCO-folate | 0.6 | Lower | Lower | Lower |
| 18F-Ala-folate | -1.4 | Higher (doubled) | Higher | Higher |
| Data synthesized from a comparative study.[1] A lower LogD value indicates lower lipophilicity and was associated with reduced nonspecific binding and improved tumor-to-organ ratios. |
Table 2: In Vitro Blocking of FAP-Targeted Tracers
| Tracer | Cell Line | % Uptake Reduction with Blocking Agent (UAMC1110) |
| [18F]1a | A549-FAP | 86.9% |
| [18F]1b | A549-FAP | 94.2% |
| [68Ga]FAPI04 | A549-FAP | 86.2% |
| Data from a study demonstrating the specificity of binding to FAP.[7] |
Visualizations
Caption: Workflow for in vivo and in vitro assessment of nonspecific binding.
Caption: Decision tree for troubleshooting high nonspecific binding.
References
- 1. Comparison Study of Two Differently Clicked 18F-Folates—Lipophilicity Plays a Key Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of nonspecific binding of imaging agents to plasma protein in the paired-agent imaging for resection during surgery (PAIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPC - Plasma protein binding [turkupetcentre.net]
- 6. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: AZD4694 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of AZD4694, a key radioligand for PET imaging of amyloid-beta plaques.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low radiochemical yield (RCY) in [¹⁸F]AZD4694 synthesis?
A1: Low radiochemical yield is a frequent challenge in the synthesis of [¹⁸F]AZD4694. Several factors can contribute to this issue, ranging from the quality of reagents to the precise control of reaction conditions. Key areas to investigate include:
-
Precursor Quality: The purity and stability of the precursor are critical. Degradation of the precursor can significantly lower the yield. Ensure the precursor is of high quality and stored under appropriate conditions (cool, dry, and protected from light) to prevent decomposition.
-
Fluoride-[¹⁸F] Activation: Incomplete drying of the [¹⁸F]fluoride can inhibit its nucleophilicity. The azeotropic drying process with acetonitrile is a critical step to remove water.
-
Reaction Temperature: The nucleophilic substitution reaction for fluorination is temperature-sensitive. Suboptimal temperatures can lead to incomplete reaction or degradation of the precursor and product.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. A reaction time that is too short may result in incomplete conversion, while a prolonged time can lead to the degradation of the desired product.
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the reactivity of the nucleophile and the stability of the precursor.
Q2: What are the potential byproducts in the synthesis of AZD4694, and how can they be identified?
A2: While specific impurity profiling for AZD4694 is not extensively published, potential byproducts can be inferred from the synthesis pathway. The primary method for identification and quantification of both AZD4694 and its impurities is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a UV detector.
Potential byproducts may include:
-
Unreacted Precursor: Incomplete reaction will leave the starting precursor in the final mixture.
-
Hydroxylated Byproduct: Reaction of the precursor with residual water or hydroxide ions can lead to the formation of a hydroxylated analog instead of the desired fluoro-compound.
-
Demethylated Precursor/Product: If the synthesis involves precursors with protecting groups, incomplete deprotection can result in byproducts.
-
Byproducts from Side Reactions of the Precursor: The precursor itself might undergo side reactions under the synthesis conditions, leading to various impurities. For instance, in syntheses involving nosylate precursors, side reactions can occur.
-
Homocoupling Products: In steps involving Sonogashira coupling for the synthesis of the benzofuran core, homocoupling of the terminal alkyne can be a side reaction.
Q3: How can I troubleshoot the purification of [¹⁸F]AZD4694?
A3: Purification is crucial to ensure the final product is free from radiochemical and chemical impurities. HPLC is the most common method for purification. Common troubleshooting steps include:
-
Optimizing HPLC Conditions: The mobile phase composition, flow rate, and column type are critical for achieving good separation. A gradient elution is often necessary to separate the product from closely eluting impurities.
-
Solid-Phase Extraction (SPE) Cartridge Performance: SPE cartridges are often used for pre-purification or final formulation. Ensure the cartridges are properly conditioned and not overloaded. The choice of cartridge material is also important for efficient trapping and elution of the product.
-
Peak Identification: Co-injection with a non-radioactive standard of AZD4694 is essential for correct peak identification on the HPLC chromatogram.
Troubleshooting Guides
Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Poor Precursor Quality | - Verify the purity of the precursor using HPLC and Mass Spectrometry.- Store the precursor under inert gas at low temperatures and protected from light.- Consider re-purification of the precursor if impurities are detected. |
| Inefficient [¹⁸F]Fluoride Activation | - Ensure complete azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex.- Use fresh, anhydrous acetonitrile for the drying steps.- Check the efficiency of the anion exchange cartridge used for trapping [¹⁸F]fluoride. |
| Suboptimal Reaction Temperature | - Calibrate the heating system of the synthesis module.- Optimize the reaction temperature in small-scale "cold" (non-radioactive) runs before proceeding with the radioactive synthesis. |
| Incorrect Reaction Time | - Perform kinetic studies in "cold" runs to determine the optimal reaction time for maximum product formation and minimal degradation.- Monitor the reaction progress using radio-TLC or radio-HPLC if possible. |
| pH Imbalance | - Ensure the appropriate amount of base (e.g., potassium carbonate) is used.- In "cold" runs, measure the pH of the reaction mixture to ensure it is within the optimal range. |
Impurity Detected in Final Product
| Observed Issue | Potential Cause | Troubleshooting and Resolution |
| Peak corresponding to the precursor | Incomplete reaction. | - Increase reaction temperature or time.- Improve [¹⁸F]fluoride activation. |
| Unidentified early eluting peak | Polar impurity, possibly hydroxylated byproduct. | - Ensure anhydrous reaction conditions.- Optimize HPLC separation to resolve the impurity from the product peak. |
| Unidentified late eluting peak | Less polar impurity, potentially a byproduct from precursor side reactions or a dimer. | - Analyze the impurity by LC-MS to identify its structure.- Optimize the synthesis conditions to minimize its formation. |
| Broad or tailing product peak | Poor HPLC separation or column degradation. | - Use a new HPLC column.- Optimize the mobile phase composition and gradient. |
Experimental Protocols
General Protocol for [¹⁸F]AZD4694 Synthesis
This is a generalized protocol based on common practices for PET tracer synthesis. Researchers should adapt it based on their specific synthesis module and local regulations.
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
-
Elution and Drying of [¹⁸F]Fluoride:
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex by heating under a stream of nitrogen or argon with additions of anhydrous acetonitrile until all water is removed.
-
-
Radiolabeling Reaction:
-
Dissolve the AZD4694 precursor in a suitable anhydrous solvent (e.g., DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
Heat the reaction mixture at the optimized temperature and for the optimized duration.
-
-
Purification:
-
After cooling, quench the reaction and dilute the mixture with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to [¹⁸F]AZD4694, identified by comparison with a non-radioactive standard.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with a small volume of ethanol and dilution with sterile saline.
-
Pass the final product through a sterile filter into a sterile vial for quality control and subsequent use.
-
Visualizations
Caption: Experimental workflow for the synthesis of [¹⁸F]AZD4694.
Caption: Potential byproduct formation pathways in AZD4694 synthesis.
Caption: Troubleshooting workflow for AZD4694 synthesis issues.
Technical Support Center: AZD4694 Precursor Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for the precursor of AZD4694. This document offers troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying the AZD4694 precursor?
A1: The most frequently cited purification methods for the this compound and related analogs are flash column chromatography, preparative high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE).[1][2][3] The choice of method depends on the scale of the synthesis, the impurity profile, and the required final purity.
Q2: What types of columns are typically used for HPLC purification?
A2: For HPLC purification of AZD4694 and its precursors, C18 columns are commonly employed.[1][2] These reverse-phase columns are effective for separating non-polar to moderately polar compounds.
Q3: Are there any specific considerations for handling the this compound?
A3: While specific handling instructions for the immediate precursor are not detailed in the provided literature, it is good practice to handle all small molecule intermediates in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For radiolabeled precursors, all relevant radiation safety protocols must be strictly followed.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the progress of column chromatography.[1] For HPLC, a UV detector is typically used to monitor the elution of the compound of interest.[1][2]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| No product detected in elution fractions | The compound may have decomposed on the silica column. | Test the stability of your compound on a small amount of silica gel before performing large-scale column chromatography.[4] |
| Incorrect solvent system used. | Double-check the solvent composition and polarity. Ensure you are using the correct mobile phase for your compound.[4] | |
| The compound eluted in the solvent front. | Check the first few fractions collected, as very non-polar compounds can elute quickly.[4] | |
| Low recovery after HPLC purification | The compound may have precipitated on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. Consider adjusting the mobile phase composition to improve solubility. |
| Incomplete elution from the SPE cartridge. | After the initial elution, try eluting the cartridge with a stronger solvent to recover any remaining product.[5] |
High Impurity Profile
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product in column chromatography | Poor separation with the current solvent system. | Optimize the solvent system using TLC to achieve better separation between your product and the impurities. A different stationary phase might also be necessary. |
| Presence of baseline impurities after purification | Highly non-polar or polar impurities that are difficult to remove. | Consider passing the compound through a short plug of silica to remove baseline impurities.[4] |
| Multiple peaks in HPLC analysis of the purified product | The compound may be unstable under the analytical conditions. | Adjust the pH or temperature of the analytical method. Ensure the mobile phase is freshly prepared.[6] |
| The column may be overloaded. | Reduce the amount of sample injected onto the column to avoid peak broadening and poor separation. |
Experimental Protocols
General Flash Column Chromatography Protocol
-
Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent.
-
Column Packing: The column is packed with silica gel using the chosen eluent.
-
Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the purified product.
-
Solvent Evaporation: The solvent is removed from the product-containing fractions under reduced pressure.
As an example from a related synthesis, a crude product was purified by flash chromatography using a mixture of hexane:EtOAc:MeOH (10:9:1) as the eluent.[1]
General Preparative HPLC Protocol
-
System Equilibration: The HPLC system, equipped with a preparative C18 column, is equilibrated with the mobile phase until a stable baseline is achieved.[2]
-
Sample Preparation: The crude product is dissolved in the mobile phase or a compatible solvent.
-
Injection: The sample solution is injected onto the column.
-
Elution and Fraction Collection: The mobile phase is pumped through the column to separate the components. Fractions corresponding to the desired product peak, as detected by a UV detector, are collected.
-
Post-Purification: The collected fractions are often diluted with water and passed through a C18 cartridge to concentrate the product and remove the HPLC solvents.[2] The final product is then eluted from the cartridge with a strong organic solvent like acetonitrile or ethanol.[1][2]
Quantitative Data Summary
| Purification Method | Precursor/Analog | Yield | Purity | Reference |
| N-¹¹C-methylation and HPLC | [¹¹C]AZD4694 | 60% (incorporation yield) | >95% | [7] |
| Thin-Layer Chromatography | Analog 7A | 60% | Not Specified | [1] |
| HPLC | [¹⁸F]-7B | 30% (radiochemical yield) | >95% | [1] |
| Preparative HPLC and SPE | [¹⁸F] AV-45 | 14.8 ± 2.1% | >95% | [2] |
Visualizations
Caption: General purification workflow for the this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 3. Purification by column chromatographies of beta-amyloid precursor proteins and their association with other 95 kDa protein in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AZD4694 and ¹¹C-PiB for Amyloid-β Imaging
In the landscape of Alzheimer's disease research and drug development, the accurate in vivo quantification of cerebral amyloid-β (Aβ) plaques is paramount. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a critical tool for this purpose. For years, Carbon-11 labeled Pittsburgh compound B (¹¹C-PiB) has been the benchmark for amyloid imaging. However, the development of Fluorine-18 labeled tracers, such as AZD4694 (also known as NAV4694), offers logistical advantages due to the longer half-life of ¹⁸F. This guide provides a detailed, objective comparison of AZD4694 and ¹¹C-PiB for amyloid imaging, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
A direct comparison of the key performance metrics of AZD4694 and ¹¹C-PiB reveals a remarkably similar and, in some aspects, favorable profile for AZD4694. The data is summarized in the table below.
| Parameter | AZD4694 ([¹⁸F]) | ¹¹C-PiB ([¹¹C]) | Key Insights |
| Binding Affinity (Kd) | 2.3 nM[1][2] | 1-2 nM[3][4] | Both tracers exhibit high affinity for Aβ fibrils. |
| Radionuclide Half-life | ~110 minutes | ~20 minutes | The longer half-life of ¹⁸F allows for centralized manufacturing and distribution of AZD4694, making it more accessible for multi-center clinical trials and clinical use without an on-site cyclotron. |
| Nonspecific White Matter Binding | Low and identical to ¹¹C-PiB[5][6] | Low[5][6] | AZD4694 is distinguished from other ¹⁸F-labeled amyloid tracers by its low nonspecific white matter binding, a characteristic it shares with ¹¹C-PiB, which facilitates clearer image interpretation.[5][6] |
| Global Cortical SUVR (AD vs. HC) | ~90% higher in AD | ~87% higher in AD | Both tracers show a similar and strong dynamic range in distinguishing Alzheimer's disease patients from healthy controls.[5] |
| Correlation of Neocortical SUVR | Excellent linear correlation (slope = 0.95, r = 0.99) with ¹¹C-PiB[5][6] | Benchmark tracer | The high correlation indicates that AZD4694 provides nearly identical quantitative information to ¹¹C-PiB.[5][6] |
| Effect Size (AD vs. HC) | Slightly higher (d = 2.9) | Slightly lower (d = 2.6) | AZD4694 may offer a marginally better discrimination between healthy controls and individuals with Alzheimer's disease.[5] |
SUVR (Standardized Uptake Value Ratio) Comparison in Different Cohorts [5]
| Cohort | AZD4694 Global Cortical SUVR (Mean ± SD) | ¹¹C-PiB Global Cortical SUVR (Mean ± SD) |
| Healthy Controls (HC) | 1.27 ± 0.22 | 1.31 ± 0.25 |
| Mild Cognitive Impairment (MCI) | 1.97 ± 0.66 | 2.00 ± 0.70 |
| Alzheimer's Disease (AD) | 2.41 ± 0.45 | 2.45 ± 0.50 |
| Frontotemporal Dementia (FTD) | 1.26 ± 0.11 | 1.26 ± 0.14 |
Experimental Protocols
The following sections detail the typical methodologies for amyloid PET imaging using AZD4694 and ¹¹C-PiB.
Radioligand Preparation
AZD4694 ([¹⁸F]): [¹⁸F]AZD4694 is a fluorinated Aβ imaging agent that is structurally similar to ¹¹C-PiB. Its synthesis involves a multi-step process that is amenable to automation for centralized production and distribution, which is facilitated by the 110-minute half-life of ¹⁸F.[2]
¹¹C-PiB ([¹¹C]): The synthesis of [¹¹C]PiB involves the N-methylation of its precursor using [¹¹C]methyl iodide.[7] Due to the short 20.4-minute half-life of ¹¹C, the synthesis and purification must be performed rapidly at a facility with an on-site cyclotron.
PET Imaging Protocol
A standardized protocol for amyloid PET imaging is crucial for reliable and reproducible quantification.
-
Subject Preparation: Subjects are typically asked to fast for a few hours before the scan. Vital signs are monitored before and after the radiotracer injection.[8]
-
Radiotracer Injection: A bolus injection of the radiotracer is administered intravenously. For ¹¹C-PiB, typical injected doses are up to 5-15 mCi (370 MBq).[8]
-
Image Acquisition:
-
Dynamic scanning can be performed for a detailed kinetic analysis, often for up to 90 minutes post-injection.[9]
-
For clinical and many research purposes, a static scan is acquired at a later time point when the tracer has reached a state of relative equilibrium. For both AZD4694 and ¹¹C-PiB, this acquisition window is typically 40 to 70 minutes post-injection.[5][6]
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.[10]
-
The images are often co-registered with a subject's MRI scan for more accurate anatomical localization of tracer uptake.[6]
-
The primary quantitative measure is the Standardized Uptake Value Ratio (SUVR). This is calculated by normalizing the average tracer uptake in cortical regions of interest (e.g., prefrontal, parietal, temporal, and cingulate cortices) to the uptake in a reference region that is typically devoid of amyloid plaques, such as the cerebellar gray matter.[5][11]
-
Visualizations
Experimental Workflow for Comparative Amyloid PET Imaging
Caption: Workflow for a head-to-head comparison study of ¹¹C-PiB and AZD4694.
Amyloid Plaque Detection via PET Imaging
Caption: Mechanism of amyloid plaque detection by AZD4694 and ¹¹C-PiB PET imaging.
Conclusion
AZD4694 demonstrates imaging characteristics that are nearly identical to the benchmark amyloid tracer, ¹¹C-PiB.[5][6] Both tracers exhibit high binding affinity for Aβ plaques and low nonspecific binding to white matter.[5][6] Head-to-head comparisons show an excellent correlation in their quantitative measures of amyloid burden.[5][6] The primary advantage of AZD4694 lies in its use of the ¹⁸F radiolabel, whose longer half-life significantly enhances its clinical and research utility by allowing for centralized production and broader distribution.[12] This makes AZD4694 a highly suitable alternative to ¹¹C-PiB for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapies in large-scale clinical trials.
References
- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. snmmi.org [snmmi.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Amyloid-β and tau-PET imaging [bio-protocol.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD4694 vs. Florbetapir for Amyloid-Beta Imaging
A detailed guide for researchers and drug development professionals on the performance and characteristics of two prominent amyloid-beta PET imaging agents.
This guide provides a comprehensive, data-driven comparison of AZD4694 (also known as NAV4694) and florbetapir, two leading radiotracers for the positron emission tomography (PET) imaging of amyloid-beta (Aβ) plaques in the brain. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a PET tracer for clinical trials and research studies focused on Alzheimer's disease and other neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for AZD4694 and florbetapir based on available experimental data.
| Parameter | AZD4694 ([18F]) | Florbetapir ([18F]) | References |
| Binding Affinity (Kd) | 2.3 ± 0.3 nM | 3.7 ± 0.3 nM | [1][2][3][4][5][6] |
| Radionuclide | Fluorine-18 | Fluorine-18 | [7][8] |
| Half-life | ~110 minutes | ~110 minutes | [7][8] |
| Recommended Scan Start Time | ~50 minutes post-injection | 30-50 minutes post-injection | [9][10] |
| Scan Duration | Not explicitly stated, but apparent steady state reached at 50 min | 10 minutes | [4][9][10] |
Table 1: Key Properties of AZD4694 and Florbetapir
| Performance Metric | AZD4694 ([18F]) | Florbetapir ([18F]) | References |
| White Matter Binding | Lower non-specific binding, similar to [11C]PiB | Higher non-specific binding compared to [11C]PiB | [7][9][11] |
| SUVR Cutoff for Aβ Positivity | 1.55 (using cerebellar gray matter as reference) | 1.10 (suggested) | [12][13] |
| Visual Read Accuracy | High accuracy at lower Centiloid levels (15-20 CL) | High accuracy at higher Centiloid levels (≥30 CL) | [14] |
| Inter-reader Agreement | Higher, especially at low Centiloid levels | Lower, with more variability at low Centiloid levels | [14] |
Table 2: Performance Characteristics in Amyloid PET Imaging
Experimental Protocols
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of the radioligand to amyloid-beta fibrils.
Methodology:
-
Tissue Preparation: Postmortem human brain tissue from confirmed Alzheimer's disease patients is used. Cortical gray matter is homogenized.
-
Radioligand Incubation: The brain homogenates are incubated with increasing concentrations of the radiolabeled tracer ([3H]AZD4694 or [18F]florbetapir).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the amyloid-bound radioligand from the unbound (free) radioligand.
-
Quantification: The amount of radioactivity in the filter (bound fraction) is measured using a scintillation counter.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). A lower Kd value indicates higher binding affinity.[1][4]
In Vivo PET Imaging in Human Subjects
Objective: To visualize and quantify amyloid-beta plaque density in the living human brain.
Methodology:
-
Subject Preparation: Participants undergo a neurological and cognitive assessment. No specific patient preparation, such as fasting, is typically required.[10]
-
Radiotracer Administration: A single intravenous bolus of the radiotracer is administered. For florbetapir, the typical dose is 370 MBq (10 mCi).[15]
-
Uptake Phase: There is an uptake period to allow the tracer to distribute and bind to amyloid plaques. For AZD4694, a steady state is reached around 50 minutes post-injection.[9] For florbetapir, the recommended window to start the scan is 30 to 50 minutes after injection.[10]
-
PET Scan Acquisition: The subject's head is positioned in the PET scanner, and a scan of approximately 10 minutes is acquired.[4][10]
-
Image Reconstruction and Analysis: The PET data are reconstructed into 3D images. For quantitative analysis, the images are often co-registered with a structural MRI. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the radioactivity concentration in cortical regions of interest to a reference region with low amyloid binding, such as the cerebellar cortex.[9][12]
Visualizations
Caption: Workflow for the evaluation of a new PET imaging agent.
References
- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyvid (Florbetapir F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Florbetapir (18F) - Wikipedia [en.wikipedia.org]
- 9. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Analytical Validation of AZD4694 Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of precursors to AZD4694, a key radioligand for positron emission tomography (PET) imaging in Alzheimer's disease research. Ensuring the purity and quality of these precursors is paramount for the successful synthesis of the final radiotracer and for regulatory compliance. This document outlines the validation of analytical methods for two principal precursors:
-
Precursor for [¹¹C]AZD4694: 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol
-
Precursor for [¹⁸F]AZD4694: An N-Boc-protected nitro precursor
The guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two common analytical techniques in pharmaceutical development. The data presented is representative of typical validation results for compounds of similar structure and complexity, based on established industry practices and regulatory guidelines.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for hypothetical HPLC and UPLC methods developed for the analysis of the AZD4694 precursors. These values are illustrative and serve to highlight the typical performance differences between the two techniques.
Table 1: Validation Summary for 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol (Precursor for [¹¹C]AZD4694)
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 0.8% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Robustness | Compliant | Compliant | No significant impact on results |
Table 2: Validation Summary for N-Boc-Protected Nitro Precursor (Precursor for [¹⁸F]AZD4694)
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 99.5% - 100.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.3% | ≤ 0.7% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.6% | ≤ 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.02 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.24 µg/mL | 0.06 µg/mL | Reportable |
| Robustness | Compliant | Compliant | No significant impact on results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation summary tables.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC) Method
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a tunable UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Validation Procedures
The following procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank samples, placebo, and spiked samples.
-
Linearity: A minimum of five concentrations of the reference standard are prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo mixture. This is typically performed at three concentration levels in triplicate.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the same batch at 100% of the test concentration.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument to assess the variability within the laboratory.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
HPLC vs. UPLC: A Comparative Overview
This diagram provides a logical comparison of the key attributes of HPLC and UPLC for the analysis of pharmaceutical precursors.
Test-Retest Reproducibility of AZD4694 PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the test-retest reproducibility of AZD4694 (also known as NAV4694), an ¹⁸F-labeled amyloid-β (Aβ) positron emission tomography (PET) tracer, with other prominent Aβ PET tracers. The data presented is compiled from various studies to assist researchers in evaluating the stability and reliability of these imaging agents for longitudinal studies and clinical trials.
Quantitative Data Summary
The test-retest reproducibility of a PET tracer is a critical measure of its reliability, indicating the degree of variation expected when the same subject is scanned on two separate occasions. Lower variability signifies higher reproducibility. The following table summarizes the test-retest variability for AZD4694 and other commonly used amyloid PET tracers.
| Tracer | Test-Retest Variability (% Mean ± SD or Range) | Quantification Method | Patient Population | Reference |
| ¹⁸F-AZD4694 | 4% - 6% | Reference Logan | Control Subjects & AD Patients | [1] |
| 7.5% ± 6.5% | Not Specified | Not Specified | [2] | |
| ¹⁸F-Florbetapir | 2.4% ± 1.4% | SUVR | Not Specified | [2] |
| ¹⁸F-Flutemetamol | 1.5% ± 0.7% | SUVR | Not Specified | [2] |
| <3% | Cortical Composite SUVR | AD Patients | ||
| ¹⁸F-Florbetaben | 6.2% (0.6% - 12.2%) | SUVR | Not Specified | [2] |
| ¹¹C-PiB | ~7% | SUVR | Not Specified | [3] |
| ~3% | SRTM2 (dynamic scan) | Not Specified | [3] | |
| 8.0% ± 7% | SUVR | AD Patients | [2] |
Experimental Protocols
The methodologies employed in test-retest studies are crucial for interpreting the reproducibility data. Below are summaries of the experimental protocols used in the cited studies for AZD4694 and comparator tracers.
AZD4694 Test-Retest Protocol
A study evaluating ¹⁸F-AZD4694 involved six control subjects and ten patients with clinically diagnosed Alzheimer's disease (AD). Of this cohort, four control subjects and four AD patients underwent a second PET examination to assess test-retest variability.
-
Participants: A mix of healthy control subjects and patients diagnosed with Alzheimer's disease.
-
Inter-scan Interval: The time between the test and retest scans ranged from 7 to 20 days[1].
-
Imaging Procedure:
-
Quantification:
General Protocol for Comparator Amyloid PET Tracers
While specific parameters may vary between studies, a general workflow for test-retest studies of other amyloid tracers like ¹⁸F-florbetapir, ¹⁸F-flutemetamol, and ¹¹C-PiB typically involves:
-
Participant Selection: Recruitment of a cohort that may include healthy controls, individuals with mild cognitive impairment (MCI), and patients with AD.
-
Scanning Sessions: Two PET scans (test and retest) are performed on each participant with a defined interval between scans.
-
Image Acquisition: Dynamic or static PET imaging is conducted following the intravenous administration of the radiotracer.
-
Image Analysis:
-
PET images are co-registered with the individual's MRI for accurate anatomical delineation of regions of interest (ROIs).
-
Tracer uptake is quantified, commonly using SUVR, with the cerebellar cortex often serving as the reference region.
-
More complex kinetic modeling, such as the simplified reference tissue model (SRTM), may be used for dynamic acquisitions to derive binding potentials.
-
-
Statistical Analysis: The test-retest variability is typically assessed by calculating the absolute or percentage difference between the two measurements. The intraclass correlation coefficient (ICC) is also frequently reported to evaluate the reliability of the measurements.
Visualizations
Experimental Workflow for a Test-Retest PET Imaging Study
The following diagram illustrates the typical workflow for a test-retest PET imaging study designed to assess the reproducibility of a radiotracer.
Caption: Workflow of a typical test-retest PET imaging study.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The presented data is a synthesis of findings from multiple independent research studies.
References
Cross-Validation of AZD4694 (NAV4694) with Cerebrospinal Fluid Biomarkers for Amyloid-β Positivity
The PET radioligand ¹⁸F-AZD4694, also known as ¹⁸F-NAV4694, is a high-affinity tracer for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3] Its validation against established cerebrospinal fluid (CSF) biomarkers provides crucial evidence for its diagnostic accuracy. This guide compares the performance of ¹⁸F-AZD4694 PET with CSF Aβ biomarkers, supported by experimental data and protocols.
Quantitative Comparison of ¹⁸F-AZD4694 PET and CSF Biomarkers
A key study established a quantitative threshold for ¹⁸F-AZD4694 PET positivity by cross-validating it with CSF Aβ measurements.[1][2][3] The comparison yielded a high degree of concordance, supporting the use of this PET tracer in identifying amyloid pathology.
| Performance Metric | ¹⁸F-AZD4694 PET vs. CSF Aβ42/Aβ40 Ratio | Source |
| Optimal SUVR Threshold | 1.51 | [1][2] |
| Area Under the Curve (AUC) | 95% | [1][2] |
| Sensitivity | 88.9% | [1][2] |
| Specificity | 91.4% | [1][2] |
SUVR: Standardized Uptake Value Ratio
Experimental Protocols
The methodologies employed in the cross-validation study are detailed below.
Participant Cohort: A total of 176 individuals were included in the study, comprising 22 young adults, 89 cognitively unimpaired elderly individuals, and 65 cognitively impaired participants.[3]
¹⁸F-AZD4694 PET Imaging:
-
Radioligand: ¹⁸F-AZD4694 is a fluorinated amyloid-β imaging agent with a half-life of 110 minutes, allowing for centralized production.[1] It is structurally similar to ¹¹C-Pittsburgh compound B (PiB).[1]
-
Image Acquisition: PET images were acquired 40–70 minutes after the injection of the radioligand.[2]
-
Image Processing: The images were reconstructed using the OSEM algorithm.[2] For quantitative analysis, ¹⁸F-AZD4694 values were normalized using the cerebellar gray matter as a reference region to generate SUVRs.[3]
Cerebrospinal Fluid (CSF) Analysis:
-
Biomarker: The ratio of CSF amyloid-β 42 to amyloid-β 40 (Aβ42/Aβ40) was used to determine amyloid positivity.
-
Assay: The LUMIPULSE assay was utilized for CSF analysis.[2]
-
Positivity Threshold: A predefined cutoff of 0.068 for the Aβ42/Aβ40 ratio was used to classify individuals as CSF amyloid-positive or -negative.[2]
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental process and the relationship between the biomarkers.
References
A Comparative Guide to the Binding Affinity of Amyloid PET Tracers
This guide provides a comparative analysis of the binding affinities of commonly used Positron Emission Tomography (PET) tracers for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate tracers for preclinical and clinical research.
Quantitative Binding Affinity Data
The binding affinity of a PET tracer to its target is a critical determinant of its efficacy in imaging. This affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities for four prominent amyloid PET tracers. It is important to note that these values can vary depending on the experimental conditions, such as the tissue source (e.g., human brain homogenates vs. synthetic Aβ fibrils) and the specific assay used.
| Tracer | Radi-olabel | Chemical Class | Binding Affinity (Kd or Ki) | Tissue/Substrate Used |
| Florbetapir | 18F | Stilbene derivative | Kd = 3.1 nM[1], 3.7 nM[2][3][4] | Human brain homogenates[2][3][4] |
| Flutemetamol | 18F | Thioflavin derivative | Kd ≈ 6.7 nM | In vitro studies[5] |
| Florbetaben | 18F | Stilbene derivative | Ki = 6.7 nM[6][7], Kd = 16 nM & 135 nM (two sites) | Postmortem human AD brain homogenates[6][7] |
| Pittsburgh Compound B (PIB) | 11C | Thioflavin derivative | High-affinity Kd = 0.71 nM[5] | Synthetic Aβ1-42 fibrils[5] |
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity for amyloid PET tracers typically involves in vitro radioligand binding assays. These assays measure the interaction between the radiolabeled tracer and Aβ plaques in either synthetic preparations or postmortem human brain tissue. Below are generalized protocols based on published studies.
Radioligand Binding Assay using Human Brain Homogenates
This method is commonly used to assess the binding characteristics of a tracer in a biologically relevant environment.
-
Tissue Preparation: Gray matter from the frontal cortex of confirmed Alzheimer's disease cases and healthy controls is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS). The protein concentration of the homogenate is determined.
-
Saturation Binding Assay:
-
Aliquots of the brain homogenate are incubated with increasing concentrations of the radiolabeled tracer (e.g., [3H]-PIB, [18F]Florbetapir).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled PIB or BTA-1) to saturate the specific binding sites.[3]
-
Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-3 hours) to reach equilibrium.[5][8]
-
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the brain homogenate with the bound tracer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each tracer concentration. The resulting data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Competitive Binding Assay using Synthetic Aβ Fibrils
This assay is useful for determining the affinity of a new compound by measuring its ability to compete with a known radioligand for binding to synthetic Aβ fibrils.
-
Preparation of Aβ Fibrils: Synthetic Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are aggregated in vitro to form fibrils. The formation of fibrils is often confirmed by techniques such as Thioflavin T fluorescence or electron microscopy.
-
Assay Procedure:
-
A fixed concentration of the pre-formed Aβ fibrils and a fixed concentration of a radioligand with known binding characteristics (e.g., [3H]-PIB) are incubated with increasing concentrations of the unlabeled competitor tracer.
-
The incubation and separation steps are similar to the saturation binding assay described above.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro radioligand binding assay to determine the binding affinity of an amyloid PET tracer.
Caption: A generalized workflow for determining the binding affinity of amyloid PET tracers in vitro.
References
- 1. snmmi.org [snmmi.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Binding of the Positron Emission Tomography Tracer Pittsburgh Compound-B Reflects the Amount of Amyloid-β in Alzheimer's Disease Brain But Not in Transgenic Mouse Brain | Journal of Neuroscience [jneurosci.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In Vitro Characterization of Pittsburgh Compound-B Binding to Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
AZD4694: A Superior 18F-Labeled Tracer for Amyloid Plaque Imaging
A detailed comparison of AZD4694 against other leading 18F-labeled PET tracers for Alzheimer's disease research and diagnosis.
AZD4694, also known as NAV4694, has emerged as a promising 18F-labeled positron emission tomography (PET) tracer for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This guide provides a comprehensive comparison of AZD4694 with other widely used 18F-labeled amyloid tracers, including florbetapir, florbetaben, and flutemetamol. The evidence presented highlights the distinct advantages of AZD4694 in terms of its lower non-specific binding, higher diagnostic accuracy, and imaging characteristics that closely mimic the gold-standard carbon-11 labeled Pittsburgh Compound B ([11C]PiB).
Key Performance Advantages of AZD4694
AZD4694 demonstrates several key advantages over other 18F-labeled amyloid PET tracers. A primary benefit is its significantly lower non-specific binding to white matter.[1][2][3] This characteristic is crucial for a clear delineation between grey matter, where amyloid plaques predominantly accumulate, and white matter, leading to more easily and reliably interpretable scans.[2] In contrast, other 18F-labeled tracers exhibit higher retention in white matter, which can complicate the visual assessment and quantification of amyloid burden, especially in cases with low to moderate plaque deposition.[2][4]
Furthermore, studies have shown that AZD4694 possesses a higher "effect size" for differentiating between individuals with Alzheimer's disease and healthy controls compared to [11C]PiB.[1][2] Given that [11C]PiB has demonstrated a superior effect size over other 18F-tracers, this suggests that AZD4694 offers enhanced sensitivity in detecting amyloid pathology.[1] The imaging characteristics of AZD4694 are remarkably similar to those of [11C]PiB, with a strong linear correlation in amyloid quantification, while offering the logistical advantage of a longer half-life (110 minutes for 18F vs. 20 minutes for 11C), which allows for centralized manufacturing and wider distribution.[2][5][6]
Quantitative Comparison of Amyloid PET Tracers
The following tables summarize the key quantitative data from comparative studies of AZD4694 and other amyloid PET tracers.
Table 1: Binding Characteristics and Diagnostic Performance
| Tracer | Target | Binding Affinity (Kd, nM) | Effect Size (Cohen's d) vs. HC | Non-Specific White Matter Binding |
| [18F]AZD4694 | Aβ Plaques | 2.3[6][7][8] | 2.9 - 5.07[1][2] | Low[1][2] |
| [11C]PiB | Aβ Plaques | N/A | 2.6 - 3.42[1][2] | Low[1] |
| [18F]Florbetapir | Aβ Plaques | N/A | Lower than [11C]PiB[1] | High[2][4] |
| [18F]Florbetaben | Aβ Plaques | N/A | Lower than [11C]PiB[1] | High[2][4] |
| [18F]Flutemetamol | Aβ Plaques | N/A | Lower than [11C]PiB[1] | High[2][4] |
Table 2: Head-to-Head Comparison of [18F]AZD4694 and [11C]PiB
| Parameter | [18F]AZD4694 | [11C]PiB |
| Neocortical SUVR (AD) | 2.41 ± 0.45[2] | 2.45 ± 0.50[2] |
| Neocortical SUVR (HC) | 1.27 ± 0.22[2] | 1.31 ± 0.25[2] |
| Correlation (r) | 0.99[2][5] | N/A |
| Slope of Correlation | 0.95[2][5] | N/A |
| Frontal Cortex to White Matter Ratio (AD) | 1.33 ± 0.22[4] | 1.36 ± 0.22[4] |
| Frontal Cortex to White Matter Ratio (HC) | 0.71 ± 0.16[4] | 0.72 ± 0.16[4] |
Experimental Methodologies
The data presented in this guide are derived from rigorous clinical and preclinical studies. Below are summaries of the typical experimental protocols employed in these comparative imaging studies.
Human PET Imaging Studies
A common methodology for comparing amyloid PET tracers involves head-to-head studies where the same subjects are scanned with different tracers within a short period.
-
Participants: Studies typically include cohorts of healthy controls (HC), individuals with mild cognitive impairment (MCI), and patients with probable Alzheimer's disease (AD), diagnosed based on established clinical criteria.[5]
-
Radiotracer Administration: A bolus injection of the 18F-labeled tracer (e.g., [18F]AZD4694) or [11C]PiB is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are often acquired for 60-90 minutes post-injection. For quantitative analysis, a specific time window, such as 40 to 70 minutes after injection, is typically used to calculate the standardized uptake value ratio (SUVR).[5][9]
-
Image Analysis: PET images are co-registered with the subject's magnetic resonance imaging (MRI) scan to allow for accurate delineation of brain regions of interest (ROIs). The cerebellar cortex is commonly used as a reference region to calculate SUVRs, as it is relatively devoid of amyloid plaques.[5][9] Global cortical SUVR is often calculated as the average of SUVRs from several cortical regions.
In Vitro Autoradiography
Autoradiography on post-mortem human brain tissue is used to assess the binding properties of radiotracers at a microscopic level.
-
Tissue Preparation: Brain tissue sections from neuropathologically confirmed AD cases and healthy controls are used.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled tracer (e.g., [18F]AZD4694 or [11C]PiB).
-
Washing and Imaging: After incubation, the sections are washed to remove unbound tracer and then exposed to a phosphor imaging plate or film to visualize the distribution and density of tracer binding.
-
Displacement Studies: To confirm binding specificity, displacement experiments are conducted where tissue sections are co-incubated with the radiotracer and a high concentration of an unlabeled competing compound (e.g., unlabeled PiB). A significant reduction in the radiotracer signal indicates specific binding to the target.[1]
Visualizing the Advantages of AZD4694
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Comparison of key properties between AZD4694 and other 18F-labeled amyloid tracers.
Figure 2: A simplified workflow for a typical amyloid PET imaging study.
Figure 3: The biological pathway of [18F]AZD4694 for amyloid plaque detection.
References
- 1. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
Mind the Gap: A Comparative Guide to Inter-Scanner Variability in AZD4694 Amyloid PET Imaging
For researchers, scientists, and drug development professionals, understanding and mitigating variability in amyloid positron emission tomography (PET) imaging is paramount for the integrity of multi-site clinical trials and longitudinal studies. This guide provides an objective comparison of the performance of the amyloid imaging agent ¹⁸F-AZD4694 across different PET scanners, supported by experimental data and detailed protocols.
AZD4694, also known as NAV4694, is a second-generation ¹⁸F-labeled PET tracer designed to quantify amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] It is structurally similar to the benchmark tracer ¹¹C-Pittsburgh compound B (¹¹C-PiB) and exhibits favorable characteristics, including high affinity for Aβ plaques and low non-specific white matter binding, which facilitates easier visual interpretation.[1][2][3][4] The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) makes AZD4694 suitable for centralized production and distribution to centers without a cyclotron, a key advantage for large-scale, multi-center studies.[3][5]
However, the use of different PET scanners across imaging sites introduces a significant source of variability in quantitative measurements. This guide synthesizes findings on inter-scanner variability in AZD4694 imaging studies to inform protocol design and data analysis strategies.
Quantitative Comparison of Inter-Scanner Variability
The introduction of new generation PET scanners with higher resolution and sensitivity has implications for Aβ quantification.[6] The Centiloid (CL) scale was developed to standardize Aβ plaque quantification across different tracers and processing pipelines, but it does not inherently control for hardware and reconstruction differences.[6][7] A head-to-head comparison of ¹⁸F-NAV4694 (AZD4694) imaging on three different scanners highlights the impact of scanner hardware on quantification.[6]
| Scanner Comparison | Key Finding | Quantitative Difference (at 100 CL) | Impact of Resolution Harmonization |
| Siemens Biograph Vision vs. Philips Gemini | Centiloid values from the Vision scanner were significantly higher. | +10.5% | Reduced only ~20% of the scanner-related difference. |
| Siemens Biograph Vision vs. Siemens Biograph mCT | Centiloid values from the Vision scanner were significantly higher. | +11.7% | Reduced only ~20% of the scanner-related difference. |
Table 1: Summary of Inter-Scanner Variability in AZD4694 Centiloid Measurements. Data extracted from a study comparing paired scans on 28 participants from the Australian Imaging, Biomarker and Lifestyle (AIBL) study cohort.[6]
These findings underscore that even with post-reconstruction smoothing to harmonize image resolution, significant inter-scanner differences persist, and these differences are proportional to the individual's amyloid burden.[6]
Experimental Protocols for AZD4694 Imaging
Standardization of imaging protocols is crucial for minimizing variability. While visual assessment of scans is common in clinical settings to account for protocol differences, quantitative analysis in research necessitates strict adherence to standardized procedures.[3]
Radiotracer Administration and Image Acquisition
-
Radiotracer: ¹⁸F-AZD4694 (also known as ¹⁸F-NAV4694).[5]
-
Injected Dose: Varies by study, with examples of 100MBq, 200MBq, and 250 MBq being used.[6][7]
-
Acquisition Time: Typically, a 20 to 30-minute scan is acquired between 40 and 70 minutes post-injection.[5][7][8] This window is considered optimal for deriving the Standardized Uptake Value Ratio (SUVR).[7]
-
Scanner: Studies have utilized various scanners, including the Siemens High-Resolution Research Tomograph (HRRT), Siemens Biograph Vision, Siemens Biograph mCT, and Philips Gemini.[3][6][9]
Image Processing and Quantification
-
Image Reconstruction: Images are typically reconstructed using algorithms like the 3-dimensional row-action maximum likelihood algorithm (RAMLA) or ordered subset expectation maximization (OSEM).[6][7]
-
Spatial Smoothing: To harmonize resolution across different scanners, PET images are often spatially smoothed to a common resolution, for example, an 8 mm full width at half maximum (FWHM).[5]
-
Reference Region: The cerebellar gray matter is consistently used as the reference region for normalization of AZD4694 PET data.[3][5][8]
-
Quantification Metric: The most common metric is the Standardized Uptake Value Ratio (SUVR). A global cortical composite SUVR is often calculated by averaging the SUVR from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, and anterior and posterior cingulate cortices.[3][5][8]
-
Centiloid Conversion: For standardization across studies, SUVR values can be converted to the Centiloid scale. This requires a specific scaling factor derived from comparing AZD4694 data to ¹¹C-PiB data from a reference dataset.[7]
Experimental Workflow for Assessing Inter-Scanner Variability
The following diagram illustrates a typical workflow for a study designed to evaluate inter-scanner variability in AZD4694 PET imaging.
Workflow for assessing inter-scanner variability in AZD4694 PET imaging.
Conclusion and Recommendations
The choice of PET scanner can significantly influence the quantitative results of AZD4694 imaging studies.[6] While ¹⁸F-AZD4694 is a robust tracer with imaging characteristics nearly identical to ¹¹C-PiB, researchers and clinicians must be aware of the potential for inter-scanner variability.[2]
Key Recommendations:
-
Standardize Protocols: In multi-site studies, it is imperative to standardize all aspects of the imaging protocol, from patient preparation and tracer administration to image acquisition and reconstruction parameters.[10]
-
Utilize Phantoms: Regular scanning of phantoms can help to calibrate scanners and assess scanner drift over time.
-
Implement Harmonization Procedures: While not a complete solution, post-reconstruction resolution harmonization should be implemented.[6] Advanced harmonization techniques may be required to further reduce scanner-specific effects.
-
Characterize Scanner-Specific Effects: Whenever feasible, conduct cross-over studies where a subset of participants is scanned on all participating scanners to directly quantify and model inter-scanner differences.
-
Report Scanner Information: Publications and data sharing should always include detailed information about the PET scanner model and reconstruction parameters used.
By carefully considering and addressing the issue of inter-scanner variability, the scientific community can enhance the reliability and comparability of AZD4694 amyloid PET imaging data, ultimately accelerating the development of effective therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Appropriate Use Criteria for Amyloid PET: A Report of the Amyloid Imaging Task Force (AIT), the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the Alzheimer Association (AA) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD4694 Precursor
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical precursors like AZD4694 Precursor are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, drawing from established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the precursor and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the disposal of chemical precursors.
| Parameter | Guideline | Source |
| Waste Container Type | Sturdy, leak-proof, and chemically compatible with the precursor. | [3] |
| Container Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. | [3][4][5] |
| Container Sealing | Containers must be kept securely sealed at all times, except when adding waste. | [3][5] |
| Storage of Waste | Store in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials. | [3][5] |
| Disposal Method | Do not dispose of down the drain or in regular trash. Arrange for pickup by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department. | [3][4][5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Waste Collection:
- Designate a specific, compatible, and properly labeled hazardous waste container for the collection of this compound waste.
- This includes any residual solid material, contaminated consumables (e.g., pipette tips, weighing boats), and the initial solvent rinsate from cleaning contaminated glassware.
2. Rinsing of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
- The solvent used for rinsing should be one that can effectively dissolve the precursor.
- Crucially, the rinsate from all three rinses must be collected and treated as hazardous waste.[5] This rinsate should be added to your designated this compound waste container.
3. Final Disposal of Rinsed Containers:
- After triple-rinsing, the original label on the container should be completely defaced or removed to avoid confusion.[4][5]
- The rinsed and dried container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
4. Arranging for Waste Pickup:
- Once the hazardous waste container is full (do not overfill), or if you have completed your work with the precursor, seal the container securely.
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to maintaining safety and compliance.
References
Personal protective equipment for handling AZD4694 Precursor
Disclaimer: This guide is for informational purposes only and is based on the hazards of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact precursor you are using.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with the AZD4694 precursor are derived from its aminopyridine and benzofuran moieties. Aminopyridines are known to be highly toxic if swallowed, with potential for toxicity through skin contact or inhalation.[1][2] Benzofuran is a flammable liquid and is suspected of causing cancer.[3][4] Therefore, the precursor should be handled as a hazardous substance.
Summary of Potential Hazards and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Potentially toxic or fatal if swallowed, based on aminopyridine data.[1][2] | - Chemical-resistant gloves (Nitrile, double-gloved recommended) |
| Acute Toxicity (Dermal/Inhalation) | May be harmful or toxic in contact with skin or if inhaled.[1][2] | - Lab coat or chemical-resistant apron |
| Skin Irritation/Corrosion | May cause skin irritation. | - ANSI-approved safety glasses or goggles |
| Eye Irritation/Damage | May cause serious eye irritation. | - Face shield (if there is a splash hazard) |
| Carcinogenicity | Suspected of causing cancer, based on benzofuran data.[3][4] | - Work should be conducted in a certified chemical fume hood.[1][3] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life with long-lasting effects.[2][3] |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate solvent
-
Magnetic stir bar and stir plate (optional)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE, including double gloves.
-
Weighing:
-
Place a tared weighing boat on the analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of the solid precursor to the weighing boat using a clean spatula. Avoid creating dust. If dust is generated, gently clean it with a damp cloth, which should then be disposed of as hazardous waste.[1]
-
-
Dissolution:
-
Carefully transfer the weighed solid into a volumetric flask.
-
Add a small amount of the desired solvent to the weighing boat to rinse any remaining solid and transfer the rinse to the volumetric flask.
-
Add solvent to the flask until it is approximately half-full.
-
Cap the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used to facilitate dissolution.
-
Once the solid is fully dissolved, add solvent to the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Labeling and Storage: Clearly label the flask with the chemical name, concentration, date, and your initials. Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][5]
Operational and Disposal Plans
Spill Management:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[1]
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[3]
-
Dispose of all cleanup materials as hazardous waste.[3]
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads or material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area as described above.
-
-
Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal:
-
All waste containing the this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1][3]
-
Collect waste in a designated, leak-proof, and clearly labeled container with a secure lid. The label should include "Hazardous Waste" and the full chemical name.[3]
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Contact your institution's EHS office for hazardous waste pickup and disposal.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of the this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
